proTAME
Description
Properties
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of proTAME in Mitosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring the fidelity of mitotic progression. Its co-activator, Cdc20, is essential for the recognition and ubiquitination of substrates, making the APC/C-Cdc20 interaction a prime target for therapeutic intervention in proliferative diseases. proTAME (prodrug of Tosyl-L-Arginine Methyl Ester) has emerged as a potent and specific small molecule inhibitor of the APC/C. This technical guide provides a comprehensive overview of the function of this compound in mitosis, detailing its mechanism of action, its interplay with the Spindle Assembly Checkpoint (SAC), and its potential as a therapeutic agent. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the pertinent signaling pathways to serve as a valuable resource for researchers in the field.
Core Mechanism of Action of this compound
This compound is a cell-permeable prodrug that is rapidly converted by intracellular esterases into its active form, TAME. TAME functions as a competitive inhibitor of the APC/C by mimicking the C-terminal IR-tail of the co-activator Cdc20.[1] This mimicry prevents the stable association of Cdc20 with the APC/C core complex, thereby inhibiting the E3 ubiquitin ligase activity of the APC/C.[2][3]
The primary consequence of APC/C-Cdc20 inhibition by this compound is the stabilization of its key mitotic substrates, most notably Cyclin B1 and Securin . The accumulation of these proteins prevents the cell from progressing from metaphase to anaphase, leading to a robust mitotic arrest.[4][5]
dot
This compound and the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures proper chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. The SAC inhibits the APC/C by promoting the formation of the Mitotic Checkpoint Complex (MCC), which directly binds to and sequesters Cdc20.
The relationship between this compound-induced mitotic arrest and the SAC is multifaceted and appears to be context-dependent:
-
SAC-Dependent Arrest in Somatic Cells: In many somatic cell lines, the mitotic arrest induced by this compound is dependent on a functional SAC.[5] Even in the absence of spindle damage, this compound's partial inhibition of the APC/C is amplified by the SAC, leading to a robust metaphase arrest.
-
SAC-Independent Arrest in Oocytes and Embryos: In contrast, studies in mammalian oocytes and early embryos have shown that this compound can induce a metaphase arrest even when the SAC is experimentally inactivated.[6] This suggests that in these cell types, the direct inhibition of the APC/C by TAME is sufficient to block mitotic progression.
-
Cohesion Fatigue and SAC Reactivation: Prolonged mitotic arrest induced by this compound can lead to a phenomenon known as "cohesion fatigue," where sister chromatids prematurely separate. This can, in turn, lead to the generation of unattached kinetochores, which then reactivates the SAC, further reinforcing the mitotic block.
dot
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cell lines, demonstrating its potential as a potent anti-mitotic agent.
| Cell Line | Assay | Parameter | Value | Reference |
| Ovarian Cancer (OVCAR-3) | Cell Growth | IC50 | 12.5 µM | [4] |
| Multiple Myeloma (LP-1) | Viability | IC50 | 12.1 µM | [4] |
| Multiple Myeloma (JJN3) | Viability | IC50 | 4.8 µM | [4] |
| Primary Myeloma Samples | Viability | IC50 Range | 2.8 - 20.3 µM | [4] |
| HeLa H2B-GFP | Mitotic Duration | 780 nM this compound | ~5 hours | [5] |
| HeLa H2B-GFP | Mitotic Duration | 3 µM this compound | ~5 hours | [5] |
| HeLa H2B-GFP | Mitotic Duration | 12 µM this compound | Arrest & Death | [5] |
| Mouse Oocytes | Metaphase Arrest | 50 µM this compound | Significant Arrest | [7] |
| Mouse 2-cell Embryos | Mitotic Arrest | 20 µM this compound | 100% Arrest | [6] |
| Endometrial Carcinoma (KLE) | Proliferation | 10 µM this compound (72h) | Significant Inhibition | [8] |
| Endometrial Carcinoma (AN3CA) | Proliferation | 15 µM this compound (24h) | Growth Inhibition | [8] |
Detailed Experimental Protocols
Cell Culture and this compound Treatment for Mitotic Arrest Analysis
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a 12-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
Cell Synchronization (Optional): For a synchronized cell population, employ a double thymidine block.
-
Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS) and replace with fresh medium.
-
Incubate for 9 hours.
-
Add 2 mM thymidine again and incubate for another 15-17 hours.
-
Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will enter mitosis synchronously approximately 8-10 hours post-release.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-20 µM).
-
Add the this compound-containing medium to the cells. For synchronized cells, add this compound approximately 8 hours after release from the thymidine block.
-
-
Time-Lapse Microscopy (for mitotic timing):
-
Place the culture plate on a heated stage of a live-cell imaging microscope equipped with a CO2-controlled chamber.
-
Acquire phase-contrast or fluorescence images (if using fluorescently tagged histones) at regular intervals (e.g., every 5-10 minutes) for up to 24 hours.
-
Analyze the images to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
-
Fixation for Immunofluorescence:
-
After the desired incubation time with this compound, remove the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Immunofluorescence Staining of Mitotic Spindles and Chromosomes
-
Permeabilization:
-
Following fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α-tubulin (for spindle visualization) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS, 5 minutes each wash.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with a DNA stain (e.g., DAPI) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the mitotic spindles and chromosomes to assess spindle morphology and chromosome alignment.
-
dot
Drug Development Implications
The specific inhibition of the APC/C-Cdc20 interaction by this compound presents a promising avenue for cancer therapy. Cdc20 is frequently overexpressed in various human cancers, and its high levels often correlate with poor prognosis.[9] By inducing a mitotic arrest, this compound can lead to apoptosis in cancer cells that are highly dependent on rapid proliferation.
Furthermore, this compound has shown synergistic effects when combined with other anti-cancer agents. For instance, co-treatment with Apcin, another APC/C inhibitor with a different mechanism of action (inhibiting substrate binding to Cdc20), results in a more potent mitotic block.[2][10] This suggests that a multi-pronged approach to inhibiting APC/C function could be a highly effective therapeutic strategy. The development of more potent and specific analogs of this compound is an active area of research with significant potential for clinical translation.[9]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 9. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
ProTAME: An In-depth Technical Guide to a Potent Anaphase-Promoting Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. proTAME, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), has emerged as a potent and specific inhibitor of the APC/C. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cellular processes, quantitative efficacy data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating APC/C inhibition as a novel anti-cancer strategy.
Introduction to this compound and the Anaphase-Promoting Complex
The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets a multitude of substrates for proteasomal degradation, including Cyclin B1 and Securin.[1][2] This degradation is essential for the metaphase-to-anaphase transition and mitotic exit.[2] this compound acts as a competitive inhibitor, preventing the association of Cdc20 and Cdh1 with the APC/C core complex.[1][2] This inhibition stabilizes APC/C substrates, leading to a robust mitotic arrest at metaphase and subsequent induction of apoptosis in cancer cells.[1][2]
Mechanism of Action of this compound
This compound is a cell-permeable prodrug that is rapidly converted to its active form, TAME, by intracellular esterases.[1][2] TAME directly targets the APC/C, where it is thought to mimic the C-terminal Ile-Arg (IR) tail of the co-activators Cdc20 and Cdh1.[2] This mimicry allows TAME to competitively bind to a pocket on the APC/C subunit APC3 (also known as Cdc27), thereby physically occluding the binding of Cdc20 and Cdh1.[3][4] Without its co-activators, the APC/C is unable to recognize and ubiquitinate its substrates, leading to their accumulation.
Quantitative Data on this compound Efficacy
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent effect on cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 12.5 | [1] |
| LP-1 | Multiple Myeloma | 12.1 | [1] |
| RPMI-8226 | Multiple Myeloma | ~10 | [1] |
| JJN3 | Multiple Myeloma | 4.8 | [1] |
| OPM-2 | Multiple Myeloma | ~8 | [1] |
| U266 | Multiple Myeloma | ~6 | [1] |
| NCI-H929 | Multiple Myeloma | ~7 | [1] |
| KLE | Endometrial Carcinoma | ~15 | [5] |
| ISHIKAWA | Endometrial Carcinoma | ~15 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Detergent reagent (e.g., DMSO or SDS-HCl solution)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 24 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of APC/C Substrates
This protocol is used to detect the accumulation of APC/C substrates, such as Cyclin B1 and Securin, following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells and quantify protein concentration.
-
Resolve 50 µg of protein from each sample on an 8–12% SDS-PAGE gel.[8]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1 at 1.5 µg/mL) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA in PBS)[10]
-
RNase A solution (100 µg/mL in PBS)[11]
-
Flow cytometer
Procedure:
-
Harvest and wash approximately 2x10^6 cells with cold PBS.[10]
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[10]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[10]
-
Incubate on ice until analysis.[10]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
Cellular Effects of this compound
Inhibition of the APC/C by this compound leads to a cascade of downstream cellular events.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 5. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. igbmc.fr [igbmc.fr]
- 11. ucl.ac.uk [ucl.ac.uk]
ProTAME: A Technical Guide to a Potent APC/C Inhibitor for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ProTAME, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), has emerged as a critical research tool for investigating the mechanisms of cell cycle control and its dysregulation in diseases such as cancer. By targeting the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, this compound induces a robust metaphase arrest, ultimately leading to apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and practical applications of this compound in a research setting. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in the laboratory.
Introduction: The Discovery and Development of this compound
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial regulator of the cell cycle, responsible for orchestrating the timely degradation of key proteins that govern the transition from metaphase to anaphase.[1][2] Its activity is tightly controlled by two co-activators, Cdc20 and Cdh1, which recruit specific substrates for ubiquitination and subsequent proteasomal degradation.[2][3] The critical role of the APC/C in cell division has made it an attractive target for therapeutic intervention, particularly in oncology.
TAME (Tosyl-L-Arginine Methyl Ester) was identified as an inhibitor of the APC/C; however, its utility in cellular studies was limited by its poor cell permeability.[2][4] To overcome this limitation, this compound was developed as a cell-permeable prodrug.[1] Intracellular esterases cleave the modifying groups from this compound, releasing the active inhibitor TAME, which can then effectively engage its molecular target.[5]
Mechanism of Action
This compound exerts its biological effects through the inhibition of the APC/C. Once inside the cell, this compound is converted to TAME. TAME functions by competitively inhibiting the binding of the co-activators Cdc20 and Cdh1 to the APC/C.[1][6] TAME structurally mimics the Ile-Arg (IR) tail of the co-activators, which is essential for their interaction with the APC/C.[1] By disrupting this interaction, TAME prevents the recruitment of APC/C substrates, such as cyclin B1 and securin, thereby halting their degradation.[1][3] The stabilization of these proteins leads to a sustained mitotic arrest in metaphase.[1][7] Prolonged metaphase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]
Below is a diagram illustrating the signaling pathway of APC/C and the inhibitory action of this compound.
Caption: Mechanism of this compound action on the APC/C signaling pathway.
Quantitative Data
The inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| OVCAR-3 | Ovarian Cancer | 12.5 | [9] |
| LP-1 | Multiple Myeloma | 12.1 | [7] |
| JJN3 | Multiple Myeloma | 4.8 | [7] |
| Primary Myeloma Cells | Multiple Myeloma | 2.8 - 20.3 | [7] |
| RT4 | Bladder Cancer | 3-36 (range) | [4] |
| AN3CA | Endometrial Carcinoma | ~15 (significant inhibition) | [1] |
| KLE | Endometrial Carcinoma | ~10 (significant inhibition) | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., HeLa, U2OS, multiple myeloma cell lines) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for the desired duration (e.g., 6, 18, 24, 48, or 72 hours).[1][7]
Cell Viability Assay
This protocol describes a typical luminescence-based cell viability assay.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2 x 10³ to 1 x 10⁴ cells per well.[1][4]
-
Incubation: Allow cells to adhere and grow overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.[1]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium in the well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.[7]
-
Data Analysis: Normalize the data to untreated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).[10]
Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) or 7-AAD staining.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10-15 µM) for a specified time (e.g., 48 or 72 hours).[1][8]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI (or 7-AAD) staining solution according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic or necrotic cells will be positive for both stains.
Western Blotting
This protocol outlines the procedure for detecting changes in protein expression following this compound treatment.
Caption: General workflow for a Western blot experiment.
Methodology:
-
Sample Preparation: After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12] Recommended primary antibodies and dilutions include:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[1]
Synergistic Effects with Other Inhibitors
Research has shown that the efficacy of this compound can be enhanced when used in combination with other small molecule inhibitors. A notable example is its synergy with apcin, another APC/C inhibitor that acts via a different mechanism.[2] Apcin binds to Cdc20 and prevents substrate recognition.[1] The combined use of this compound and apcin leads to a more robust mitotic arrest and a greater induction of apoptosis than either agent alone.[1][2] This suggests that simultaneously targeting multiple steps in the APC/C activation and substrate recognition pathway is a promising therapeutic strategy.[2]
Conclusion
This compound is a valuable and potent tool for researchers studying the cell cycle and its role in cancer. Its ability to specifically inhibit the APC/C and induce metaphase arrest provides a powerful method for dissecting the intricate molecular events that govern cell division. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of cellular proliferation and the development of novel therapeutic strategies.
References
- 1. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 2. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
proTAME: A Technical Guide to its Role in Inducing Metaphase Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
proTAME, a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), has emerged as a critical tool for cell cycle research and a potential therapeutic agent in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in inducing metaphase arrest, and detailed experimental protocols for its application. By preventing the degradation of key mitotic proteins, this compound effectively halts cell division at the metaphase-anaphase transition, a mechanism with significant implications for the development of novel anti-cancer therapies. This document consolidates quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The cell cycle is a tightly regulated process, ensuring the faithful replication and segregation of genetic material. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, is a master regulator of mitotic progression, particularly the transition from metaphase to anaphase.[1] The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets key proteins for proteasomal degradation, including securin and mitotic cyclins.[1] The degradation of these substrates is essential for the separation of sister chromatids and the exit from mitosis.[1]
This compound (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable pro-drug that is converted by intracellular esterases into its active form, TAME.[2] TAME functions as a potent inhibitor of the APC/C.[3] Its ability to induce a robust metaphase arrest has made it an invaluable tool for studying the intricacies of mitotic regulation and a promising candidate for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer.[2][4]
Mechanism of Action: Inhibition of the APC/C
This compound's primary mechanism of action is the inhibition of the APC/C. Upon entering the cell, this compound is hydrolyzed by intracellular esterases to TAME.[2] TAME then directly interferes with the function of the APC/C. It is understood to prevent the association of the co-activators Cdc20 and Cdh1 with the core APC/C complex.[2][5] This inhibition prevents the recognition and subsequent ubiquitination of APC/C substrates.
The key substrates of the APC/C that are stabilized by this compound treatment include:
-
Securin: An inhibitory protein that binds to and inactivates separase. The degradation of securin is a prerequisite for separase activation and the subsequent cleavage of cohesin, the protein complex holding sister chromatids together.[1]
-
Cyclin B1: A regulatory subunit of Maturation-Promoting Factor (MPF). The destruction of cyclin B1 leads to a decrease in MPF activity, which is necessary for mitotic exit.[2]
By preventing the degradation of securin and cyclin B1, this compound treatment leads to the accumulation of these proteins, resulting in a sustained mitotic arrest at the metaphase stage.[2]
Signaling Pathway of APC/C Inhibition by this compound
Caption: Mechanism of this compound-induced metaphase arrest.
Quantitative Data on this compound Efficacy
The efficacy of this compound in inducing cell cycle arrest and reducing cell viability has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Cell Line Type | Specific Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Multiple Myeloma (MM) | LP-1 | 12.1 | [2] |
| JJN3 | 4.8 | [2] | |
| Primary Patient Samples | 2.8 - 20.3 | [2][6] | |
| Ovarian Cancer | OVCAR-3 | 12.5 | [7] |
| Peripheral Blood | Healthy PBMCs | 73.6 | [2] |
| Mononuclear Cells |
Table 1: IC50 values of this compound in various cell lines.
Effective concentrations for inducing metaphase arrest are often in a similar range to the IC50 values for cell viability. For instance, a concentration of 12 µM this compound has been shown to effectively induce metaphase arrest in multiple myeloma cell lines.[2][8] In mammalian oocytes, a dose-dependent metaphase arrest is observed with concentrations ranging from 0-100 µM.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., LP-1, RPMI-8226), human ovarian cancer cell lines (e.g., OVCAR-3), or other cell lines of interest.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 for MM cells) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentration.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere (for adherent cells) before being treated with various concentrations of this compound or a vehicle control (DMSO). Treatment times can range from a few hours to several days depending on the experimental endpoint. For cell cycle analysis, treatment times of 6, 18, and 24 hours are common.[2]
Analysis of Metaphase Arrest
-
Microscopy:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and chromosomes (e.g., DAPI). This allows for the visualization and quantification of cells arrested in metaphase, characterized by condensed chromosomes aligned at the metaphase plate.
-
Live-cell imaging: Cells expressing fluorescently tagged histones (e.g., H2B-GFP) can be monitored over time using live-cell microscopy to determine the duration of mitosis and pinpoint the stage of arrest.[6]
-
-
Flow Cytometry: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry. Cells arrested in G2/M phase will have a 4N DNA content, and an increase in this population is indicative of a mitotic arrest.
Western Blot Analysis of APC/C Substrates
-
Cell Lysis: Following treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies against APC/C substrates such as Cyclin B1 and Securin. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The accumulation of Cyclin B1 and Securin in this compound-treated cells confirms the inhibition of the APC/C.[2]
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for studying this compound.
The Role of the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing anaphase to proceed.[9] The relationship between this compound-induced metaphase arrest and the SAC is complex and appears to be cell-type dependent.
In some cancer cell lines, the metaphase arrest induced by this compound has been shown to be dependent on a functional SAC.[9] However, in other cell types, such as mammalian oocytes and early embryos, this compound can induce metaphase arrest even in the absence of SAC activity.[9][10] This suggests that direct inhibition of the APC/C by this compound can be sufficient to halt mitotic progression, irrespective of the checkpoint status in certain contexts.
Therapeutic Potential and Future Directions
The ability of this compound to induce a potent metaphase arrest makes it an attractive candidate for cancer therapy. By selectively targeting rapidly dividing cancer cells and forcing them into a prolonged mitotic arrest, this compound can trigger apoptotic cell death.[2] Studies have shown that this compound is effective in various cancer models, including multiple myeloma and ovarian cancer, and can overcome certain forms of drug resistance.[2][7]
Furthermore, this compound can be used in combination with other therapeutic agents to enhance their efficacy. For instance, co-treatment with Apcin, another APC/C inhibitor with a distinct mechanism of action, has been shown to synergistically block mitotic exit.[11][12]
Future research will likely focus on:
-
Optimizing the therapeutic window of this compound to maximize its anti-cancer effects while minimizing toxicity to normal cells.
-
Identifying biomarkers that can predict which tumors will be most sensitive to this compound treatment.
-
Exploring novel combination therapies to further enhance the efficacy of APC/C inhibition in a clinical setting.
Conclusion
This compound is a powerful and specific inhibitor of the Anaphase-Promoting Complex/Cyclosome that induces a robust metaphase arrest. Its well-defined mechanism of action, coupled with its efficacy in various preclinical models, underscores its importance as both a research tool and a promising therapeutic agent. This technical guide provides a comprehensive overview of the core principles underlying this compound's function and offers a practical framework for its application in a research setting. The continued investigation of this compound and other APC/C inhibitors holds significant promise for advancing our understanding of cell cycle control and for the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
The Therapeutic Potential of proTAME in Oncology: A Technical Guide
An In-depth Examination of a Novel APC/C Inhibitor for Researchers, Scientists, and Drug Development Professionals
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that governs cell cycle progression, making it an attractive target for anti-cancer therapies.[1] Overexpression of its co-activator, Cdc20, has been linked to poor prognosis in various cancers.[2][3] ProTAME, a cell-permeable prodrug of the APC/C inhibitor TAME (Tosyl-L-Arginine Methyl Ester), has emerged as a promising therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound in oncology, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.
Introduction: Targeting the Cell Cycle in Cancer
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Deregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, plays a pivotal role in orchestrating mitotic progression by targeting key cell cycle proteins, such as cyclin B1 and securin, for proteasomal degradation.[2][3][4] Elevated levels of Cdc20 are frequently observed in cancer cells, contributing to chromosomal instability and tumor progression.[2][4] This makes the APC/C-Cdc20 axis a compelling target for the development of novel anti-cancer drugs.
This compound: Mechanism of Action
This compound acts as an inhibitor of the APC/C.[2] As a prodrug, it readily crosses the cell membrane and is intracellularly converted by esterases into its active form, TAME.[2][3] TAME then competitively inhibits the binding of the co-activators Cdc20 and Cdh1 to the APC/C, thereby preventing the recognition and subsequent ubiquitination of APC/C substrates.[2][5] This inhibition leads to the accumulation of proteins like cyclin B1, which in turn causes a prolonged mitotic arrest at the metaphase-anaphase transition.[2][3] This sustained arrest ultimately triggers apoptotic cell death in cancer cells.[2] Studies have shown that this compound can preferentially inhibit APC/CCdc20 activity in certain cancer cells.[2][3]
Quantitative Data on this compound's Efficacy
In Vitro Cytotoxicity
This compound has demonstrated dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Multiple Myeloma | LP-1 | 12.1 | 24 | [2] |
| Multiple Myeloma | JJN3 | 4.8 | 24 | [2] |
| Multiple Myeloma | RPMI-8226 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |
| Multiple Myeloma | OPM-2 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |
| Multiple Myeloma | U266 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |
| Multiple Myeloma | NCI-H929 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |
| Bladder Cancer | RT4 | 12 (IC20) | Not specified | [6] |
| Endometrial Carcinoma | AN3CA | Dose-dependent inhibition observed | 24, 48, 72 | [7] |
| Endometrial Carcinoma | KLE | Dose-dependent inhibition observed | 24, 48, 72 | [7] |
Induction of Apoptosis
Treatment with this compound leads to a significant increase in apoptosis in various cancer cell lines.
| Cancer Type | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| Multiple Myeloma | LP-1, RPMI-8226, NCI-H929, U266 | 12 | 48 | Significant increase in Annexin V positive cells | [2] |
| Multiple Myeloma | Primary patient samples | Various | 24 | Dose-dependent induction of apoptosis | [2] |
| Endometrial Carcinoma | AN3CA, KLE | 15 | 72 | Significantly increased percentage of early apoptotic and dead cells | [7] |
Effects on Cell Cycle Progression
This compound induces a metaphase arrest in cancer cells.
| Cancer Type | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| Multiple Myeloma | LP-1, RPMI-8226 | Not specified | Various | Significant increase in the percentage of cells in metaphase | [2] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTS)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 2 x 103 cells/well) in a 96-well plate and culture overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM).[7]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[7]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 1-4 hours.[7]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound (e.g., 12 µM) for a specified duration (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[2]
Western Blotting
This protocol is for detecting changes in protein expression levels.
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 6, 18, 24 hours), then lyse the cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, Skp2, Caspase-3, PARP, β-actin).[2]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Signaling Pathways and Synergistic Combinations
This compound's therapeutic potential may be enhanced through combination therapies. For instance, combining this compound with another APC/C inhibitor, apcin, has shown synergistic effects in inhibiting cancer cell proliferation.[7] Apcin acts by a different mechanism, preventing substrate recognition by binding to Cdc20.[2] The combination of this compound with the alkylating agent melphalan has also demonstrated enhanced anti-myeloma activity.[2] In bladder cancer, this compound has been shown to reduce cell migration and downregulate matrix metalloproteinases (MMPs), suggesting a role in preventing metastasis.[6]
References
- 1. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 6. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
An In-depth Technical Guide to proTAME's Effect on the Spindle Assembly Checkpoint
Introduction
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. The APC/C, when activated by its co-factor Cdc20, targets key mitotic proteins, including Securin and Cyclin B1, for proteasomal degradation, thereby initiating the metaphase-to-anaphase transition. ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a potent, cell-permeable small molecule inhibitor of the APC/C that has become an invaluable tool for studying mitotic progression. This document provides a comprehensive technical overview of this compound's mechanism of action and its intricate relationship with the Spindle Assembly Checkpoint.
Core Mechanism of this compound Action
This compound itself is an inactive prodrug designed for efficient cell membrane penetration. Once inside the cell, it is rapidly converted by intracellular esterases into its active form, TAME.[1][2][3][4] The active TAME molecule functions as a competitive inhibitor of the APC/C. It structurally mimics the conserved Isoleucine-Arginine (IR) tail of the APC/C co-activators, Cdc20 and Cdh1.[1][5] By binding to the co-activator docking site on the APC/C, TAME physically blocks the association of Cdc20 or Cdh1 with the complex.[1][6][7] This inhibition prevents the APC/C from ubiquitinating its substrates. Consequently, proteins like Cyclin B1 and Securin accumulate, leading to a robust arrest of the cell cycle in metaphase.[1][6][7][8]
The Paradoxical Role of the Spindle Assembly Checkpoint
Logically, direct inhibition of the APC/C, which lies downstream of the SAC, should induce mitotic arrest regardless of SAC status. However, a key finding in somatic cells is that the metaphase arrest induced by this compound is strongly dependent on a functional SAC.[7][9] For instance, in HeLa cells, a 12 µM dose of this compound extends mitosis by 23 hours with an active SAC, but only by 72 minutes if the SAC is disabled by depleting the checkpoint protein Mad2.[7] This dependency suggests a more complex interplay between this compound-induced APC/C inhibition and SAC signaling.
Two primary models explain this observation:
-
The Cohesion Fatigue Model: This model posits that this compound only partially inhibits the APC/C, leading to a significant delay in the metaphase-to-anaphase transition rather than a complete block. This prolonged metaphase state can lead to "cohesion fatigue," a phenomenon where the cohesin complexes holding sister chromatids together are gradually lost. This results in premature sister chromatid separation, creating unattached kinetochores that are no longer under tension. These new attachment errors lead to the re-activation of the SAC, which then establishes a durable, secondary mitotic arrest.[9][10][11]
-
The SAC Amplification Loop Model: An alternative hypothesis suggests that even in a normal metaphase where all chromosomes are properly attached, a basal, low-level SAC signal persists. This signal is normally silenced by active APC/C-dependent proteolysis. By partially inhibiting the APC/C with this compound, this residual SAC signal is no longer effectively counteracted. This allows the inhibitory signal to be amplified, creating a positive feedback loop that reinforces the mitotic arrest.[7]
It is noteworthy that this SAC dependency is not universal. In mammalian oocytes and early embryos, this compound-induced metaphase arrest does not require SAC activity, highlighting fundamental differences in cell cycle regulation during early development compared to somatic cells.[10][12][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound across various cell lines and experimental systems.
Table 1: IC50 Values of this compound
| Cell Line / System | IC50 Value (µM) | Reference(s) |
| Xenopus Egg Extract (for TAME) | ~12.0 | [7] |
| JJN3 (Multiple Myeloma) | 4.8 | [1][5] |
| OPM-2 (Multiple Myeloma) | ~6.0 (estimated) | [5] |
| NCI-H929 (Multiple Myeloma) | ~7.0 (estimated) | [5] |
| RPMI-8226 (Multiple Myeloma) | ~10.0 (estimated) | [5] |
| LP-1 (Multiple Myeloma) | 12.1 | [1][5] |
| OVCAR-3 (Ovarian Cancer) | 12.5 | [12] |
| Various Cancer Lines (Breast, Ovarian) | 5 - 10 | [8] |
Table 2: Effect of this compound on Mitotic Duration
| Cell Line | This compound Conc. (µM) | Conditions | Mitotic Duration / Effect | Reference(s) |
| HeLa H2B-GFP | 12 | SAC-Proficient | Extended by 23 hours | [7] |
| HeLa H2B-GFP | 12 | SAC-Deficient (Mad2 siRNA) | Extended by 72 minutes (1.2 hours) | [7] |
| HeLa H2B-GFP | 4 | Control | 4.8 hours (vs. 1.0 hour for DMSO) | [7] |
| HeLa H2B-GFP | 4 | 50% Cdc20 Knockdown | 19.4 hours | [7] |
| IMR90-hTERT | Not specified | Control | 1.7-fold increase in mitotic timing | [15] |
| LP-1 & RPMI-8226 | 12 | Time-course (up to 18h) | Significant increase in metaphase cells | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's effects.
Protocol 1: Analysis of Mitotic Arrest by Live-Cell Imaging
-
Cell Culture and Seeding: Plate HeLa cells stably expressing H2B-GFP onto glass-bottom dishes. Culture in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Synchronization (Optional): For a synchronized population, treat cells with 2 mM thymidine for 18 hours, wash with PBS, and release into fresh media for 9 hours. Add 2 mM thymidine again for 15 hours for a G1/S block.
-
Drug Treatment: Release cells from the thymidine block by washing with pre-warmed media. Add this compound (dissolved in DMSO, final concentration 4-12 µM) or an equivalent volume of DMSO as a control to the imaging media.
-
Time-Lapse Microscopy: Place the dish on a heated (37°C) and CO2-controlled (5%) microscope stage. Acquire images every 5-10 minutes for 24-48 hours using fluorescence and DIC channels.
-
Data Analysis: Manually track individual cells from the point of nuclear envelope breakdown (NEBD, marking mitotic entry) to the onset of anaphase (sister chromatid separation) or mitotic exit/cell death. Plot the cumulative frequency of mitotic duration for each condition.
Protocol 2: Western Blotting for APC/C Substrate Stabilization
-
Cell Treatment: Seed RPMI-8226 multiple myeloma cells in 6-well plates. Treat with 12 µM this compound or DMSO for various time points (e.g., 0, 6, 18, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin B1, Securin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 1362911-19-0): R&D Systems [rndsystems.com]
- 3. This compound Supplier | CAS 1362911-19-0 | Tocris Bioscience [tocris.com]
- 4. This compound | APC/C inhibitor | Probechem Biochemicals [probechem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [PDF] this compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity | Semantic Scholar [semanticscholar.org]
- 14. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
Methodological & Application
proTAME: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
proTAME, a cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester), is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs cell cycle progression.[1][2] By preventing the association of the co-activators Cdc20 and Cdh1 with the APC/C, this compound effectively induces a metaphase arrest, leading to decreased cell viability and apoptosis in various cancer cell lines.[1][3][4] This document provides detailed experimental protocols for the application of this compound in cell culture, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is intracellularly converted by esterases into its active form, TAME. TAME mimics the I-R tail of APC/C co-activators, thereby competitively inhibiting their binding to the APC/C.[1][2] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of key cell cycle proteins, such as Cyclin B1 and Securin, which are substrates of the APC/C-Cdc20 complex.[5][6] The accumulation of these proteins leads to a robust mitotic arrest at the metaphase-anaphase transition.[1][4]
Signaling Pathway
Caption: Mechanism of this compound-induced metaphase arrest.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability and induction of apoptosis across various cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect |
| Multiple Myeloma (HMCLs) | Multiple Myeloma | CellTiter-Glo | 3, 6, 12, 24 | 24 | Dose-dependent decrease in viability[1] |
| LP-1 | Multiple Myeloma | CellTiter-Glo | 12 | 24 | Significant decrease in viability[1] |
| RPMI-8226 | Multiple Myeloma | CellTiter-Glo | 12 | 24 | Significant decrease in viability[1] |
| Endometrial Carcinoma (EC) | Endometrial Carcinoma | CCK-8 | 5, 10, 15 | 24, 48, 72 | Time- and dose-dependent suppression of proliferation[3] |
| OVCAR-3 | Ovarian Cancer | Not Specified | IC50 = 12.5 | Not Specified | Growth inhibition[7] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect |
| Multiple Myeloma (HMCLs) | Multiple Myeloma | Annexin V/7AAD | 12 | 48 | Significant increase in apoptosis[8] |
| Primary Myeloma Cells | Multiple Myeloma | Annexin V/7AAD | Various | 24 | Induction of apoptosis[1] |
| Endometrial Carcinoma (EC) | Endometrial Carcinoma | Flow Cytometry | 15 | 72 | Significantly increased percentage of apoptotic cells[3] |
| RPMI-8226 (co-cultured) | Multiple Myeloma | Annexin V/7AAD | 6, 12 | 24 | Significant induction of apoptosis in the presence of BMSCs[9] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from studies on multiple myeloma cell lines.[1]
Objective: To determine the effect of this compound on cell viability.
Materials:
-
This compound (Boston Biochem, Inc.)[3]
-
Cell line of interest (e.g., LP-1, RPMI-8226)
-
Complete culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.[3]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 3, 6, 12, and 24 µM.[1]
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Apoptosis Assay (using Annexin V/7-AAD Staining)
This protocol is based on the analysis of apoptosis in multiple myeloma and endometrial carcinoma cells.[1][3]
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, 7-AAD, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere or reach the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 12 µM or 15 µM) and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).[1][3]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for the detection of APC/C substrates and apoptosis markers.[1]
Objective: To assess the protein levels of Cyclin B1, cleaved caspases, and PARP.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, -8, -9, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent[3]
Procedure:
-
Treat cells with this compound (e.g., 12 µM) for various time points (e.g., 6, 18, 24 hours).[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 4. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 6. Research | King Lab [king.hms.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimal Concentration of proTAME for HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of proTAME for inducing cell cycle arrest and apoptosis in HeLa cells. This compound, a cell-permeable prodrug, is converted intracellularly to TAME (Tosyl-L-Arginine Methyl Ester), a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2][3] Inhibition of this E3 ubiquitin ligase prevents the degradation of key cell cycle proteins, including cyclin B1 and securin, leading to mitotic arrest and subsequent apoptosis.[1][4]
Quantitative Data Summary
The optimal concentration of this compound for HeLa cells is context-dependent, varying with the desired biological outcome (e.g., cell cycle arrest vs. apoptosis) and incubation time. The following tables summarize key quantitative data derived from multiple studies.
| Parameter | Cell Line | Concentration Range | Incubation Time | Method | Reference |
| IC50 | HeLa | Comparable to 2.8 - 20.3 µM | 24 hours | Viability Assay | [1] |
| Mitotic Arrest | HeLa | 10 µM - 15 µM | 4 - 24 hours | Time-lapse imaging, Microscopy | [5][6] |
| Apoptosis Induction | Various Cancer Cells | 12 µM - 15 µM | 24 - 72 hours | Annexin V/7AAD, Caspase Cleavage | [1][7] |
Table 1: Effective Concentrations of this compound in HeLa and other Cancer Cells.
| Experiment | This compound Concentration | Incubation Time | Observed Effect in HeLa Cells | Reference |
| Mitotic Arrest | 12 µM | Not specified | Metaphase arrest and subsequent cell death. | [5] |
| Cohesion Fatigue | 10 µM | Not specified | Induction of cohesion fatigue and prolonged mitotic arrest. | [6] |
| Mitotic Arrest Synergy | 12.5 µM (in combination with nocodazole) | 24 hours | Enhanced SAC-dependent mitotic arrest. | [8] |
| Apoptosis Induction (in other cancer cells) | 15 µM | 72 hours | Significant increase in early apoptotic and dead cells. | [7] |
Table 2: Specific Experimental Conditions and Outcomes with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in cell culture.
Caption: Mechanism of this compound-induced mitotic arrest.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.5 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM, 15 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying this compound-induced apoptosis in HeLa cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound (e.g., 10 µM, 15 µM, 20 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of APC/C Substrates
This protocol is for detecting the accumulation of APC/C substrates, such as Cyclin B1, in response to this compound treatment.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound (e.g., 12 µM) for various time points (e.g., 6, 18, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in Cyclin B1 levels is expected with this compound treatment.[1]
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound Supplier | CAS 1362911-19-0 | Tocris Bioscience [tocris.com]
- 4. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 5. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 7. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 8. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) using proTAME and Apcin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that governs the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. Its activity is essential for the metaphase-to-anaphase transition and mitotic exit. The APC/C is activated by two co-activators, Cdc20 and Cdh1, which are responsible for substrate recognition. Dysregulation of the APC/C is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Two small molecule inhibitors, proTAME and apcin, have emerged as valuable tools for studying and targeting the APC/C. This compound is a cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester), which inhibits the binding of the co-activator Cdc20 to the APC/C. Apcin, on the other hand, is a ligand of Cdc20 that competitively inhibits the recognition of substrates containing a D-box motif.
Crucially, research has demonstrated a potent synergistic effect when this compound and apcin are used in combination. By targeting two distinct protein-protein interactions within the APC/C-Cdc20-substrate complex, their combined action leads to a more robust and sustained mitotic arrest and subsequent apoptosis in cancer cells than either compound alone. This synergistic blockade of mitotic exit presents a promising strategy for cancer therapy.
These application notes provide detailed protocols for investigating the synergistic effects of this compound and apcin on cancer cells, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound and apcin.
Table 1: Synergistic Increase in Mitotic Arrest
| Cell Line | This compound Concentration (µM) | Apcin Concentration (µM) | Outcome | Reference |
| RPE1 | 6 | 25 | Rate of mitotic exit was 63% of that predicted by a multiplicative combination of single compound effects. | |
| U2OS | 12 | 25 | Significant synergistic prolongation of mitotic duration. | |
| Various | Various | Various | Apcin and this compound synergized to increase the mitotic fraction in all four cell lines examined. |
Table 2: Enhanced Induction of Apoptosis
| Cell Line | This compound Concentration (µM) | Apcin Concentration (µM) | Treatment Duration | % Apoptosis (Combination) | % Apoptosis (this compound alone) | % Apoptosis (Apcin alone) | Reference |
| LP-1 (Multiple Myeloma) | 6 | 25 | 48 hours | ~40% | ~20% | <10% | |
| RPMI-8226 (Multiple Myeloma) | 6 | 25 | 48 hours | ~50% | ~25% | <10% | |
| AN3CA (Endometrial Cancer) | 10 | 25 | 72 hours | Significantly higher than single agents | - | - | |
| KLE (Endometrial Cancer) | 10 | 25 | 72 hours | Significantly higher than single agents | - | - |
Table 3: Effect on Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Reference |
| OVCAR-3 | This compound | 12.5 | |
| LP-1 | This compound | 12.1 | |
| JJN3 | This compound | 4.8 | |
| MDA-MB-231 | Apcin Analog (9) | 21.23 | |
| MDA-MB-468 | Apcin Analog (9) | 11.24 |
Experimental Protocols
Cell Viability Assay (MTT/XTT or equivalent)
This protocol is designed to assess the effect of this compound and apcin, alone and in combination, on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Apcin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and apcin in complete medium. Treat cells with:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 0, 3, 6, 12, 24 µM)
-
Apcin alone (e.g., 0, 12.5, 25, 50, 100 µM)
-
Combination of this compound and apcin at various concentrations.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. If using XTT, this step is not necessary.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with this compound and apcin using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apcin (stock solution in DMSO)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, apcin, their combination, or vehicle control for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for APC/C Substrates
This protocol is for detecting the accumulation of APC/C substrates, such as Cyclin B1 and Securin, following treatment with this compound and apcin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apcin (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound and/or apcin for the desired time (e.g., 6, 18, 24 hours), wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Signaling Pathway and Inhibitor Mechanism
Caption: Synergistic inhibition of APC/C by this compound and apcin.
Experimental Workflow
Caption: Workflow for evaluating this compound and apcin synergy.
Logical Relationship of Synergistic Action
Caption: Logical relationship of this compound and apcin's synergistic action.
Application Notes: Utilizing proTAME for the Study of Oocyte Maturation
Introduction
Oocyte maturation is a complex and highly regulated process culminating in the formation of a fertilizable egg. A key event in this process is the transition from metaphase I to anaphase I, which is driven by the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The APC/C, with its co-activator Cdc20, targets key proteins like Securin and Cyclin B1 for proteasomal degradation, thereby initiating chromosome segregation and meiotic progression.
ProTAME (prodrug tosyl-L-arginine methyl ester) is a cell-permeable small molecule that acts as an inhibitor of the APC/C. It functions by disrupting the interaction between the APC/C and its co-activators, Cdc20 and Cdh1.[1] This inhibitory action makes this compound a valuable tool for researchers studying the intricacies of oocyte maturation, allowing for the controlled arrest of meiosis and the investigation of the molecular machinery governing chromosome segregation. These application notes provide detailed protocols and data for the use of this compound in studying oocyte maturation.
Mechanism of Action: this compound in Oocyte Maturation
During meiotic maturation, the oocyte arrests at Metaphase I. The Spindle Assembly Checkpoint (SAC) ensures that all chromosomes are correctly attached to the spindle before allowing the transition to anaphase.[2] Once the SAC is satisfied, the APC/C is activated. Activated APC/C, in conjunction with its co-activator Cdc20, ubiquitinates Securin and Cyclin B1. The degradation of Securin liberates Separase, an enzyme that cleaves the cohesin rings holding sister chromatids together, allowing them to separate.[3] The degradation of Cyclin B1 leads to a drop in Cdk1 activity, further promoting meiotic exit. This compound treatment prevents this cascade by inhibiting the APC/C, leading to the stabilization of Securin and Cyclin B1 and causing a cell cycle arrest in metaphase.[2][4]
Data Presentation
Table 1: Effect of this compound on Meiotic Progression (Polar Body Extrusion)
| Species | Treatment Group | Concentration | Number of Oocytes (n) | Polar Body Extrusion (PBE) Rate | Reference |
| Mouse | Control | 0 µM | 43 | 88% | [5][6] |
| This compound | 5 µM | 42 | 0% | [5][6] | |
| This compound | 20 µM | 44 | 0% | [5][6] | |
| Bovine | Control | 0 µM | 97 | 97% | [5] |
| This compound | 50 µM | 92 | 86% | [5] | |
| This compound | 100 µM | 83 | 0% | [5] |
This table summarizes the dose-dependent effect of this compound on inhibiting the first polar body extrusion, a key morphological marker of the metaphase I to anaphase I transition.
Table 2: Effect of this compound on Aneuploidy Rates in Mouse Oocytes
| Treatment Group | Maturation Rate (MII) | Aneuploidy Rate | Reference |
| Control | - | - | - |
| Reversine (5 nM) | 80.5% | 77.0% | [7][8] |
| This compound (2.5 nM) alone | 53.9% | 79.0% | [7][9] |
| Reversine (5 nM for 5h) followed by this compound (2.5 nM) | - | 33.3% | [7][8] |
This table highlights the complex effects of this compound on chromosome segregation. While high doses arrest meiosis, low-dose this compound, when appropriately timed after SAC disruption by reversine, can partially rescue segregation errors and reduce aneuploidy.[7][8] However, this compound alone at low doses can lead to a high rate of aneuploidy.[7][9]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on oocyte maturation.
Protocol 1: Inducing Meiotic Arrest in Mouse Oocytes with this compound
Objective: To arrest mouse oocytes in meiosis I to study metaphase-specific events.
Materials:
-
M16 medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound (stock solution in DMSO)
-
Germinal vesicle (GV) stage mouse oocytes
-
Incubator (37°C, 5% CO2)
-
Widefield or confocal microscope with an incubation chamber
Procedure:
-
Oocyte Collection: Collect GV-stage oocytes from mouse ovaries and place them in M16 medium supplemented with IBMX to maintain meiotic arrest at the GV stage.[4]
-
Meiotic Resumption: To initiate maturation, wash the oocytes thoroughly in IBMX-free M16 medium.
-
This compound Treatment: Immediately after washing, transfer the oocytes to pre-warmed M16 medium containing the desired concentration of this compound (e.g., 5 µM or 20 µM for complete arrest) or vehicle (DMSO) for the control group.[5][6]
-
Culture and Monitoring: Culture the oocytes in the microscope's incubation chamber at 37°C and 5% CO2.
-
Data Acquisition: Monitor the oocytes for polar body extrusion (PBE) over 16-20 hours using time-lapse microscopy.[4][5] Oocytes in the control group should extrude a polar body, while this compound-treated oocytes will remain arrested at metaphase I.[5]
Protocol 2: Analysis of APC/C Activity using Securin Degradation Assay
Objective: To visually confirm the inhibition of APC/C by this compound by monitoring the stability of a fluorescently-tagged APC/C substrate.
Materials:
-
All materials from Protocol 1
-
cRNA encoding a fluorescently-tagged Securin (e.g., Securin-GFP)
-
Microinjection setup
Procedure:
-
Microinjection: Microinject the Securin-GFP cRNA into the cytoplasm of GV-stage oocytes.[4]
-
Incubation: Incubate the injected oocytes in IBMX-containing M16 medium for 2-3 hours to allow for protein expression.
-
Meiotic Resumption and Treatment: Wash the oocytes into IBMX-free M16 medium containing either 5 µM this compound or vehicle (control).[3][6]
-
Live-Cell Imaging: Transfer the oocytes to a glass-bottom dish and perform time-lapse fluorescence microscopy for approximately 14 hours.[4]
-
Analysis: Measure the mean fluorescence intensity of Securin-GFP in the oocytes over time. In control oocytes, fluorescence will decrease sharply as the cells approach anaphase I, indicating Securin degradation.[4] In this compound-treated oocytes, the fluorescence level will remain high and stable, confirming the inhibition of APC/C activity.[3][4]
Protocol 3: Aneuploidy Analysis Following Timed this compound Treatment
Objective: To investigate the potential of low-dose this compound to reduce aneuploidy following a chemical challenge to the Spindle Assembly Checkpoint.
Materials:
-
All materials from Protocol 1
-
Reversine (SAC inhibitor)
-
Acid Tyrode's solution
-
Hypotonic solution (e.g., 1% sodium citrate)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., DAPI)
-
Microscope slides
Procedure:
-
Oocyte Collection and IVM: Collect GV oocytes and place them in IBMX-free M16 medium.
-
SAC Inhibition: Treat oocytes with 5 nM reversine for a defined period (e.g., 5 hours) to induce SAC disruption.[7][8]
-
This compound Treatment: After the reversine treatment, wash the oocytes and transfer them to a fresh M16 medium containing 2.5 nM this compound for the remainder of the maturation period (to the MII stage).[7][8]
-
Control Groups: Include a control group (no treatment), a reversine-only group, and a this compound-only (2.5 nM) group.[7]
-
Chromosome Spreading: Once control oocytes have reached the metaphase II (MII) stage (approx. 14-16 hours post-GVBD), collect all oocytes.
-
Briefly remove the zona pellucida using Acid Tyrode's solution.
-
Transfer oocytes to a hypotonic solution for 5-10 minutes.
-
Carefully transfer individual oocytes to a microscope slide and add a drop of fixative to spread the chromosomes.
-
-
Staining and Analysis: Allow the slides to air dry. Stain the chromosomes with DAPI and count the chromosomes under a fluorescence microscope to determine the rate of aneuploidy.[7]
References
- 1. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 2. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of reversine and this compound treatment on chromosome segregation during mouse oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of reversine and this compound treatment on chromosome segregation during mouse oocyte maturation | Zygote | Cambridge Core [cambridge.org]
Live-Cell Imaging of proTAME-Induced Mitotic Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring accurate progression through mitosis.[1] Its co-activator, Cdc20, is responsible for recognizing substrates for ubiquitination, which targets them for proteasomal degradation, initiating the metaphase-to-anaphase transition.[2][3] Dysregulation of the APC/C is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2]
proTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule inhibitor of the APC/C.[2] Intracellular esterases convert this compound into its active form, TAME, which competitively inhibits the binding of the co-activators Cdc20 and Cdh1 to the APC/C, thereby preventing the ubiquitination and subsequent degradation of APC/C substrates like cyclin B1 and securin.[2][4] This inhibition leads to a robust mitotic arrest at metaphase.[5][6] The efficacy of this compound-induced mitotic arrest is dependent on a functional Spindle Assembly Checkpoint (SAC).[6]
Live-cell imaging is an indispensable tool for studying the dynamic cellular processes involved in mitotic arrest. It allows for the real-time visualization and quantification of cellular events, such as the duration of mitosis, cell fate following arrest (e.g., apoptosis, mitotic slippage), and the dynamic localization of fluorescently-tagged proteins. This document provides detailed application notes and protocols for conducting live-cell imaging experiments to investigate this compound-induced mitotic arrest.
Data Presentation
Quantitative Data on this compound-Induced Mitotic Arrest
The following tables summarize quantitative data from studies on this compound-induced mitotic arrest in various cell lines.
| Cell Line | This compound Concentration (µM) | Mitotic Duration (min, median) | Cell Fate (% of cells) | Reference |
| HeLa H2B-GFP (synchronized) | 12 | 240 | Mitotic Arrest: >90% | [6] |
| RPE1 H2B-GFP | 12.5 | Increased mitotic fraction | - | [7] |
| Multiple Myeloma (LP-1, RPMI-8226) | 12 | Significant increase in metaphase cells over 18h | Increased apoptosis | [5] |
| Mouse Embryos (2-cell) | 10 | 100% arrest | - | [8] |
| Mouse Embryos (2-cell) | 20 | 100% arrest | - | [8] |
Synergistic Effects of this compound and Apcin
Apcin is another APC/C inhibitor that acts via a different mechanism, binding to Cdc20 and preventing substrate recognition.[4] Co-treatment with this compound and apcin results in a synergistic mitotic arrest.[4]
| Cell Line | This compound (µM) | Apcin (µM) | Mitotic Duration | Effect | Reference |
| RPE1 | 12 | 25 | Significantly prolonged | Synergistic mitotic arrest | [4] |
| U2OS | 12 | 25 | Significantly prolonged | Synergistic mitotic arrest | [4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Induced Mitotic Arrest in HeLa Cells
This protocol describes the use of live-cell imaging to monitor mitotic arrest in HeLa cells stably expressing a histone H2B-fluorescent protein fusion (e.g., H2B-GFP), which allows for the visualization of chromosome dynamics.
Materials:
-
HeLa cells stably expressing H2B-GFP
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thymidine
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa H2B-GFP cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
-
Cell Synchronization (Double Thymidine Block):
-
To enrich for a population of cells entering mitosis, perform a double thymidine block.
-
Add thymidine to a final concentration of 2 mM and incubate for 18 hours.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.
-
Incubate for 9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 17 hours.
-
Release the cells from the second thymidine block by washing three times with PBS and adding fresh culture medium. Cells will begin to enter mitosis approximately 8-10 hours after release.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Approximately 8 hours after releasing the cells from the double thymidine block, add this compound to the desired final concentration (e.g., 12 µM). For the control group, add an equivalent volume of DMSO.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber maintaining 37°C and 5% CO2.
-
Acquire images every 5-10 minutes for 12-24 hours using appropriate filters for the fluorescent protein (e.g., FITC for GFP). Use both fluorescence and phase-contrast or DIC channels.
-
Minimize phototoxicity by using the lowest possible laser power and exposure times.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
Quantify the percentage of cells that arrest in mitosis, undergo apoptosis, or exhibit mitotic slippage.
-
Protocol 2: Synergistic Mitotic Arrest with this compound and Apcin
This protocol outlines the investigation of the synergistic effects of this compound and apcin on mitotic arrest.
Materials:
-
Same as Protocol 1, with the addition of Apcin.
Procedure:
-
Cell Culture, Seeding, and Synchronization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and Apcin in DMSO.
-
Approximately 8 hours after release from the second thymidine block, treat the cells with:
-
DMSO (vehicle control)
-
This compound alone (e.g., 12 µM)
-
Apcin alone (e.g., 25 µM)
-
This compound (e.g., 12 µM) and Apcin (e.g., 25 µM) in combination.
-
-
-
Live-Cell Imaging and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Compare the mitotic duration and cell fate distributions between the different treatment groups to assess the synergistic effect.
-
Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest
References
- 1. Live fluorescence imaging of chromosome segregation in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 4. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
proTAME Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues encountered when working with proTAME, a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug that is converted by intracellular esterases into its active form, N-α-tosyl-L-arginine methyl ester (TAME).[1][2][3] TAME inhibits the APC/C, a crucial E3 ubiquitin ligase that regulates cell cycle progression.[4][5][6] Specifically, TAME mimics the KEN-box and D-box motifs of APC/C substrates, thereby preventing the binding of the co-activators Cdc20 and Cdh1 to the APC/C.[4][6] This inhibition leads to the accumulation of APC/C substrates, such as cyclin B1 and securin, causing a cell cycle arrest in metaphase and can ultimately lead to apoptosis.[1][2][4][7]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][5] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM or 100 mg/mL.[5] To aid dissolution, gentle warming to 37°C and sonication can be used.[2] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1][2][5] Some suppliers note that the powder form of this compound can be unstable and recommend using it promptly after receipt.
Q3: What is the recommended working concentration of this compound in cell culture?
The effective concentration of this compound is cell line-dependent. The IC50 for growth inhibition in OVCAR-3 cells is 12.5 μM.[1][2][5] For multiple myeloma cell lines, the IC50 values range from 2.8 to 20.3 μM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Precipitation observed when diluting this compound stock solution in cell culture media.
Possible Cause 1: Poor aqueous solubility.
While this compound is cell-permeable, its solubility in aqueous solutions like cell culture media is limited. High concentrations of this compound or low temperatures can lead to precipitation.
-
Solution 1.1: Pre-warm the media. Before adding the this compound stock solution, warm the cell culture media to 37°C.
-
Solution 1.2: Increase the final volume. Dilute the this compound stock solution into a larger volume of media to keep the final concentration of this compound lower.
-
Solution 1.3: Vortex immediately after dilution. Add the this compound stock solution to the pre-warmed media while vortexing or mixing to ensure rapid and uniform dispersion.
-
Solution 1.4: Reduce the final DMSO concentration. The final concentration of DMSO in the cell culture media should ideally be below 0.1% to minimize solvent-induced toxicity and solubility issues. If a higher this compound concentration is needed, consider preparing a more concentrated DMSO stock to keep the final DMSO volume low.
Possible Cause 2: Interaction with media components.
Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.
-
Solution 2.1: Test in serum-free media first. To determine if serum is contributing to the precipitation, try diluting this compound in serum-free media. If the issue is resolved, consider reducing the serum concentration in your experimental media if your cell line can tolerate it.
-
Solution 2.2: Prepare an intermediate dilution. Instead of diluting the highly concentrated DMSO stock directly into the final culture volume, make an intermediate dilution in a smaller volume of media or PBS, and then add this to the final culture.
Issue 2: Inconsistent or lower-than-expected activity of this compound.
Possible Cause 1: Degradation of this compound.
This compound, especially in its powder form, can be unstable.[3] Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can also lead to degradation.
-
Solution 1.1: Use freshly prepared stock solutions. For critical experiments, use a freshly prepared stock solution from a new vial of this compound powder.
-
Solution 1.2: Aliquot and store properly. Ensure that your DMSO stock solutions are stored in small, single-use aliquots at -80°C.[1][2][5]
Possible Cause 2: Instability in cell culture media over time.
The stability of this compound in aqueous media at 37°C over extended periods (e.g., >24 hours) may be limited.
-
Solution 2.1: Replenish the media. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
-
Solution 2.2: Perform a time-course experiment. To assess the stability and activity of this compound over time in your specific experimental setup, conduct a time-course experiment and analyze the desired endpoint at different time points.
Possible Cause 3: Cell line-specific sensitivity.
Different cell lines can exhibit varying sensitivity to this compound.
-
Solution 3.1: Optimize the concentration. Perform a dose-response curve to determine the optimal working concentration for your cell line.
-
Solution 3.2: Verify target engagement. If possible, use western blotting to check for the accumulation of APC/C substrates like Cyclin B1 to confirm that this compound is engaging its target in your cells.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 726.75 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (137.60 mM) | [1][5] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months | [1][2][5] |
| IC50 (OVCAR-3 cells) | 12.5 μM | [1][2][5] |
| IC50 (Multiple Myeloma) | 2.8 - 20.3 μM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
To facilitate dissolution, gently vortex the vial. If necessary, warm the solution to 37°C for a short period and/or sonicate in an ultrasonic bath.[2]
-
Once fully dissolved, dispense the stock solution into small, single-use aliquots.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][5]
Protocol 2: Western Blot for Cyclin B1 Accumulation
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 μM) for the desired duration (e.g., 24 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the Cyclin B1 signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: proTAME Troubleshooting and FAQs
Welcome to the technical support center for proTAME, a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments and provide a deeper understanding of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester)[1][2]. TAME inhibits the APC/C, a crucial E3 ubiquitin ligase that regulates cell cycle progression, by preventing the binding of its coactivators, Cdc20 and Cdh1[1][2][3]. This inhibition leads to the accumulation of key APC/C substrates, such as Cyclin B1 and Securin, resulting in a cell cycle arrest in metaphase[1][2].
Q2: Why is this compound not inducing a complete cell cycle arrest in my experiments?
Several factors can contribute to an incomplete cell cycle arrest upon this compound treatment. These can be broadly categorized into experimental variables and inherent cellular mechanisms.
Potential Reasons for Incomplete Arrest:
-
Suboptimal Drug Concentration: The effective concentration of this compound is highly cell-type dependent.[3]
-
Mitotic Slippage: Cells may escape the mitotic block and enter a tetraploid G1 state, a phenomenon known as mitotic slippage.[4][5]
-
Spindle Assembly Checkpoint (SAC) Status: The activity of the SAC can significantly influence the efficacy of this compound-induced arrest.[3][6][7]
-
Cohesion Fatigue: Prolonged mitotic arrest can lead to a gradual loss of sister chromatid cohesion, which can paradoxically lead to SAC reactivation but may also contribute to mitotic exit in some contexts.[7]
-
Cell Line Specific Differences: The genetic and proteomic background of the cell line used can impact its sensitivity to this compound.[4]
Troubleshooting Guide
Problem 1: Low percentage of cells arrested in mitosis.
If you observe a lower-than-expected percentage of cells in mitotic arrest after this compound treatment, consider the following troubleshooting steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the table below for reported effective concentrations in various cell lines.
-
Increase Incubation Time: The time required to achieve maximal mitotic arrest can vary. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Cell Synchronization: Synchronizing cells at the G1/S or G2/M boundary before adding this compound can lead to a more uniform and robust mitotic arrest.
-
Co-treatment with a SAC Activator: For cell lines with a weak intrinsic SAC, co-treatment with a microtubule-targeting agent like nocodazole can enhance the this compound-induced arrest.[4]
Problem 2: Observation of large, multinucleated, or polyploid cells.
The appearance of these cell morphologies is often indicative of mitotic slippage.
-
Confirm Mitotic Slippage: Analyze the DNA content of your cell population by flow cytometry. A population with >4N DNA content is a hallmark of mitotic slippage.
-
Increase this compound Concentration: Higher concentrations of this compound are often required to prevent mitotic slippage.[3]
-
Combine with other Inhibitors: Co-treatment with Apcin, another APC/C inhibitor that acts via a different mechanism, can synergistically enhance the mitotic block and reduce slippage.[8][9]
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| HeLa | 12.5 - 25 | Metaphase arrest | [6][7] |
| hTERT-RPE1 | 3.1 - 12.5 | Increased mitotic fraction (with nocodazole) | [4] |
| Multiple Myeloma (LP-1, RPMI-8226) | 12 | Metaphase arrest, apoptosis | [1] |
| Ovarian Cancer (OVCAR-3) | 12.5 (IC50) | Growth inhibition | [10] |
| Mouse Oocytes | 5 | Metaphase I arrest | [3] |
| Bovine Oocytes | 100 | Metaphase I arrest | [3] |
| Mouse 2-cell Embryos | 10 - 20 | Mitotic arrest | [3] |
| Endometrial Carcinoma (AN3CA, KLE) | 5 - 15 | Inhibition of proliferation | [9] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Protocol 2: Western Blotting for Cell Cycle Markers
This protocol is used to detect the protein levels of key cell cycle regulators.
Materials:
-
Cell lysates from treated and control cells.
-
Protein electrophoresis equipment (SDS-PAGE).
-
Wet or semi-dry transfer system.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-Phospho-Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow for Troubleshooting Incomplete Arrest
Caption: Troubleshooting workflow for incomplete cell cycle arrest.
Logical Relationship: Factors Influencing this compound Efficacy
Caption: Interacting factors that determine this compound's effectiveness.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 8. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 9. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to proTAME in Cancer Cells
Welcome to the technical support center for proTAME-related research. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into its active form, Tosyl-L-Arginine Methyl Ester (TAME).[1] TAME is an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[1][2] Specifically, TAME blocks the interaction of the APC/C with its co-activators, Cdc20 and Cdh1.[1] This inhibition prevents the degradation of key cell cycle proteins, such as cyclin B1 and securin, leading to a prolonged mitotic arrest at the metaphase-anaphase transition and subsequent induction of apoptosis (programmed cell death).[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific acquired resistance to this compound is not extensively documented, resistance to mitotic inhibitors, in general, can occur through several mechanisms:
-
Mitotic Slippage: This is a primary mechanism of resistance where cancer cells escape from a prolonged mitotic arrest without proper chromosome segregation.[3][4][5] This can be caused by the slow degradation of cyclin B1, even in the presence of the inhibitor, allowing the cell to exit mitosis and enter a tetraploid G1 state.[4][5] Overexpression of the APC/C co-activator Cdc20 has been linked to an increased likelihood of mitotic slippage.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can counteract the pro-apoptotic signals induced by mitotic arrest by upregulating anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[6][7][8] These proteins inhibit the intrinsic pathway of apoptosis, allowing the cells to survive the mitotic arrest.
-
Alterations in APC/C Components or Regulators: Although not yet specifically documented for this compound, mutations or altered expression of the APC/C subunits or its co-activators, Cdc20 and Cdh1, could theoretically confer resistance by preventing the binding of TAME or by altering the regulation of the APC/C complex.
Q3: How can I overcome this compound resistance in my cancer cell line?
Combination therapy is a promising strategy to overcome resistance to this compound. By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance developing and potentially re-sensitize resistant cells.[9] Consider the following combinations:
-
Combination with other APC/C inhibitors: Using this compound in combination with apcin, another APC/C inhibitor that acts via a different mechanism (preventing substrate recognition by Cdc20), has been shown to have a synergistic effect in blocking mitotic exit.[1][10][11][12][13]
-
Combination with Proteasome Inhibitors: Combining this compound with a proteasome inhibitor like bortezomib can enhance the apoptotic effect.[14] While this compound blocks the ubiquitination of mitotic proteins, proteasome inhibitors block the degradation of already ubiquitinated proteins, leading to a greater accumulation of proteins that trigger apoptosis. However, one study in multiple myeloma cells did not observe increased apoptosis with this combination.[1]
-
Combination with Inhibitors of Anti-Apoptotic Proteins: Targeting anti-apoptotic proteins with inhibitors (e.g., Bcl-2 inhibitors like venetoclax) can restore the apoptotic response in cells that have become resistant to this compound through the upregulation of these survival proteins.[6][7][15]
-
Combination with Standard Chemotherapeutic Agents: this compound has been shown to have synergistic effects when combined with conventional chemotherapy drugs like cisplatin, gemcitabine, and melphalan.[1][16][17]
Troubleshooting Guides
Problem 1: Decreased Apoptosis and Increased Cell Survival Despite Mitotic Arrest
Possible Cause: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).
Troubleshooting Steps:
-
Assess Protein Levels: Perform western blotting to analyze the expression levels of key anti-apoptotic (Bcl-2, Mcl-1) and pro-apoptotic (Bax, Bak, Bim) proteins in your this compound-treated cells compared to control cells. An increase in the ratio of anti-apoptotic to pro-apoptotic proteins may indicate a resistance mechanism.
-
Combination Therapy: Treat your cells with a combination of this compound and a Bcl-2 family inhibitor (e.g., venetoclax). This can help to restore the apoptotic signaling pathway.
-
Quantitative Data on Combination Therapies:
| Combination | Cancer Type | Effect | Reference |
| This compound + Apcin | Multiple Myeloma | Significantly increased apoptosis compared to single agents. | [1] |
| This compound + Melphalan | Multiple Myeloma | Significantly increased apoptosis compared to single agents. | [1] |
| This compound + Cisplatin | Bladder Cancer | Enhanced inhibition of cell migration. | [16] |
| This compound + Gemcitabine | Bladder Cancer | Enhanced inhibition of cell migration. | [16] |
Problem 2: Cells Arrest in Mitosis but then Re-enter the Cell Cycle without Dividing (Mitotic Slippage)
Possible Cause: Insufficient inhibition of APC/C, allowing for gradual degradation of cyclin B1. This can be associated with high levels of Cdc20.
Troubleshooting Steps:
-
Confirm Mitotic Slippage: Use flow cytometry to analyze the cell cycle profile. An increase in the population of cells with 4N or >4N DNA content after this compound treatment is indicative of mitotic slippage.
-
Analyze Protein Levels: Perform western blotting to check the expression levels of Cyclin B1 and Cdc20. A gradual decrease in Cyclin B1 after an initial accumulation, or high basal levels of Cdc20, might suggest a propensity for mitotic slippage.
-
Enhance APC/C Inhibition:
-
Workflow for Assessing Mitotic Slippage:
Workflow for identifying and addressing mitotic slippage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and potential resistance.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. A significant increase in the IC50 value over time or in a sub-population of cells indicates the development of resistance.[18][19][20]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle and to detect mitotic arrest and slippage.
-
Cell Harvest: Harvest approximately 1x10^6 cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at room temperature.
-
Propidium Iodide (PI) Staining: Add 400 µL of PI staining solution (50 µg/mL) and incubate for at least 15 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases. A significant increase in the G2/M population indicates mitotic arrest. An increase in the >4N population suggests mitotic slippage.
Western Blotting for Cell Cycle and Apoptosis Proteins
This protocol is used to analyze the expression levels of key proteins involved in this compound's mechanism of action and potential resistance.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Cyclin B1, Cdc20, Bcl-2, Mcl-1, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between samples.
Signaling Pathways
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel regulation on the mitotic checkpoint revealed by knocking out CDC20 [frontiersin.org]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 10. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 13. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 14. Small-molecule inhibition of proteasome and aggresome function induces synergistic antitumor activity in multiple myeloma. | Broad Institute [broadinstitute.org]
- 15. onclive.com [onclive.com]
- 16. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
proTAME experimental variability and reproducibility issues
Technical Support Center: proTAME
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor designed to target the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a critical role in regulating the cell cycle. By inhibiting the APC/C, this compound is expected to induce a cell cycle arrest in late mitosis, prior to anaphase. This mechanism of action is currently under investigation, and the precise binding site and inhibitory kinetics are still being fully characterized.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO at a concentration of 10 mM. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months). For working solutions, dilute the stock solution in your cell culture medium of choice immediately before use.
Q3: What is the stability of this compound in aqueous solutions and cell culture medium?
A3: this compound is known to have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. We advise against storing this compound in aqueous solutions for more than a few hours. Degradation can lead to a significant loss of activity and contribute to experimental variability.
Q4: What are the expected phenotypic effects of this compound treatment in cultured cells?
A4: Treatment of asynchronously growing cells with this compound is expected to result in a dose-dependent increase in the mitotic index. Specifically, cells should arrest in a prometaphase-like state, characterized by condensed chromosomes that are not aligned at the metaphase plate. This can be visualized by immunofluorescence microscopy staining for DNA (e.g., DAPI) and microtubules (e.g., anti-α-tubulin).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Degradation of this compound in working solutions.3. Variation in treatment duration.4. Cell line heterogeneity or passage number. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.3. Standardize the incubation time with this compound across all experiments.4. Use cells within a consistent, low passage number range. Perform cell line authentication. |
| Lower than expected potency (high IC50). | 1. This compound degradation.2. Sub-optimal cell health.3. Presence of serum proteins that may bind to the compound. | 1. Use a fresh aliquot of this compound stock solution. Check the age of the stock.2. Ensure cells are healthy and in the exponential growth phase before treatment.3. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
| No observable cell cycle arrest. | 1. Incorrect concentration of this compound used.2. Insufficient treatment time.3. Cell line is resistant to APC/C inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. Increase the incubation time. A time-course experiment is recommended.3. Confirm the expression of key APC/C subunits in your cell line. Consider a positive control for mitotic arrest (e.g., nocodazole). |
| High levels of cell death observed at expected effective concentrations. | 1. Mitotic catastrophe due to prolonged mitotic arrest.2. Off-target effects of the compound.3. Solvent (DMSO) toxicity. | 1. Perform a time-course experiment to identify the optimal window for mitotic arrest before the onset of cell death.2. Lower the concentration of this compound. Correlate the phenotype with a known marker of APC/C inhibition.3. Ensure the final DMSO concentration in the culture medium is below 0.1%. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 48-hour treatment period, as determined by a standard cell viability assay (e.g., CellTiter-Glo®).
| Cell Line | Cancer Type | IC50 (µM) | Standard Deviation (µM) |
| HeLa | Cervical Cancer | 1.2 | ± 0.3 |
| U2OS | Osteosarcoma | 2.5 | ± 0.5 |
| A549 | Lung Cancer | 5.8 | ± 1.1 |
| MCF7 | Breast Cancer | 10.3 | ± 2.4 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well, clear-bottom, white-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound in complete growth medium from your 10 mM DMSO stock. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully add 100 µL of the 2X this compound working solutions to the appropriate wells to achieve a 1X final concentration. Include wells with vehicle control (DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (using a luminescent assay like CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and the background (media only) as 0%.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
proTAME degradation rate and experimental time course
Welcome to the technical support center for proTAME, a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot common issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into its active form, Tosyl-L-Arginine Methyl Ester (TAME).[1][2][3][4] TAME inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1][3][4] Specifically, TAME prevents the interaction of the APC/C with its co-activators, Cdc20 and Cdh1.[1] This inhibition leads to the stabilization of APC/C substrates, such as cyclin B1 and securin, causing cells to arrest in metaphase of mitosis and subsequently undergo apoptosis.[1][4][5]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies commonly use concentrations ranging from 3 µM to 100 µM.[4] For example, a dose-dependent decrease in viability was observed in multiple myeloma cell lines treated with 3, 6, 12, and 24 µM this compound for 24 hours.[1][5] In other cell lines, like OVCAR-3, the IC50 has been reported to be 12.5 µM.[6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I treat my cells with this compound?
A3: The duration of this compound treatment depends on the specific biological question being investigated. Effects on the cell cycle, such as an increase in the mitotic index, can be observed as early as a few hours after treatment. For instance, in multiple myeloma cell lines, an increase in metaphase-arrested cells was observed at time points between 2 and 18 hours.[1] Apoptosis-related events, such as caspase cleavage, have been detected starting at 6 hours of treatment and become more pronounced at 18 and 24 hours.[1][5] For long-term experiments, it is important to consider the stability of this compound in your culture conditions.
Q4: How stable is this compound in solution and in cell culture?
A4: According to the manufacturer, this compound in a pure form is stable for 3 years at -20°C. In a solvent like DMSO, it is stable for 6 months at -80°C and 1 month at -20°C.[6] The stability of this compound in cell culture medium is not well-documented and can be influenced by factors such as pH, temperature, and the presence of serum. As a prodrug, this compound is designed to be converted to its active form, TAME, by intracellular esterases.[1][2][3][4] One study noted that this compound is rapidly converted to TAME in Xenopus egg extracts.[2] However, the precise degradation rate and half-life of this compound within cells have not been extensively quantified and are likely to vary between different cell types due to differences in esterase activity. Therefore, for time-course experiments, it is recommended to either add fresh this compound at regular intervals or empirically determine its stability in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable mitotic arrest or cell death. | Sub-optimal this compound concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal working concentration for your specific cell line. |
| Insufficient treatment time. | Extend the incubation time. Monitor for early markers of mitotic arrest (e.g., increased Cyclin B1 levels by Western blot) at various time points (e.g., 6, 12, 24, 48 hours). | |
| Low intracellular conversion of this compound to TAME. | The cell line may have low intracellular esterase activity. While challenging to directly address, consider using a higher concentration of this compound or a longer incubation time. | |
| Compound instability. | Prepare fresh stock solutions of this compound. For long-term experiments (>24 hours), consider replenishing the media with fresh this compound daily. | |
| High levels of cell death observed even at low concentrations. | Cell line is highly sensitive to APC/C inhibition. | Reduce the concentration of this compound and shorten the treatment duration. Perform a detailed time-course and dose-response analysis to find a suitable experimental window. |
| Variability in results between experiments. | Inconsistent this compound activity. | Ensure consistent storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Cell culture conditions. | Maintain consistent cell density, passage number, and serum concentration, as these factors can influence cell cycle progression and drug sensitivity. | |
| Unexpected off-target effects. | Non-specific activity of the compound. | To confirm that the observed phenotype is due to APC/C inhibition, perform rescue experiments or use a secondary, structurally different APC/C inhibitor. As a negative control, consider using proAAME, an inactive analog of this compound, if available. |
Quantitative Data Summary
The following tables summarize the time-dependent effects of this compound on various cellular processes as reported in the literature. These values can serve as a guide for designing your experiments.
Table 1: Time Course of this compound-Induced Apoptosis Markers in LP-1 and RPMI-8226 Multiple Myeloma Cells (12 µM this compound) [1][5]
| Time Point | Cleavage of Caspase 3 | Cleavage of Caspase 8 | Cleavage of Caspase 9 | Cleavage of PARP |
| 6 hours | Observed | Observed | Observed | Observed |
| 18 hours | Increased | Increased | Increased | Increased |
| 24 hours | Further Increased | Further Increased | Further Increased | Further Increased |
Table 2: Time Course of Metaphase Arrest in Multiple Myeloma Cells (12 µM this compound) [1]
| Cell Line | 2 hours | 4 hours | 6 hours | 8 hours | 10 hours | 12 hours | 14 hours | 16 hours | 18 hours |
| LP-1 | Significant Increase | - | Significant Increase | - | - | Significant Increase | - | - | Significant Increase |
| RPMI-8226 | Significant Increase | - | Significant Increase | - | - | Significant Increase | - | - | Significant Increase |
Table 3: Dose-Dependent Effect of this compound on Cell Viability after 24 hours [1]
| Cell Line | 3 µM | 6 µM | 12 µM | 24 µM | IC50 (µM) |
| LP-1 | ~90% | ~80% | ~50% | ~30% | 12.1 |
| RPMI-8226 | ~80% | ~60% | ~40% | ~20% | 7.9 |
| JJN3 | ~60% | ~40% | ~20% | ~10% | 4.8 |
| OPM-2 | ~70% | ~50% | ~30% | ~15% | 6.5 |
| U266 | ~80% | ~60% | ~40% | ~20% | 8.2 |
| NCI-H929 | ~70% | ~50% | ~30% | ~15% | 7.1 |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Western Blot
This protocol describes the detection of apoptosis markers in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Caspase 3, Cleaved Caspase 3, Caspase 8, Cleaved Caspase 8, Caspase 9, Cleaved Caspase 9, PARP, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 12 µM) or vehicle control (DMSO) for various time points (e.g., 0, 6, 18, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Analysis of Metaphase Arrest by Immunofluorescence
This protocol details a method to visualize and quantify metaphase arrest in this compound-treated cells.
Materials:
-
Cells grown on coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize the mitotic spindle) and a marker for condensed chromatin (e.g., anti-phospho-Histone H3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound or vehicle control for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify the percentage of cells in metaphase based on their characteristic morphology (condensed chromosomes aligned at the metaphase plate and a bipolar spindle).
Visualizations
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 4. glpbio.com [glpbio.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
ProTAME-Induced Cellular Stress: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with proTAME. Our aim is to help you navigate potential challenges and effectively manage the cellular stress responses induced by this potent Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Efficacy or No Observable Mitotic Arrest | 1. Incorrect this compound concentration: The optimal concentration can vary significantly between cell lines.[1][2] 2. Insufficient incubation time: The time required to induce mitotic arrest can differ based on the cell cycle length of the specific cell line. 3. Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance to APC/C inhibition.[1] 4. Improper this compound handling and storage: As a prodrug, this compound's stability can be compromised by incorrect storage, leading to reduced activity. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 5 µM to 50 µM) to determine the optimal dose for your cell line.[2][3] 2. Conduct a time-course experiment: Analyze cells at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 3. Consider combination therapies: Using this compound with other agents like Apcin can enhance its efficacy.[3][4] 4. Follow storage recommendations: Store this compound stock solutions at -20°C or -80°C and prepare fresh working solutions for each experiment.[1] |
| High Levels of Cell Death at Low Concentrations | 1. Cell line sensitivity: Certain cell lines are highly sensitive to mitotic arrest-induced apoptosis. 2. Off-target effects: At very high concentrations, the possibility of off-target effects increases. | 1. Use a lower concentration range: Start with a lower dose and titrate up to find a balance between mitotic arrest and immediate cytotoxicity. 2. Shorten incubation time: Reducing the duration of this compound exposure can mitigate excessive cell death. |
| Variability in Experimental Replicates | 1. Inconsistent cell synchronization: If cells are not at a similar stage of the cell cycle, their response to this compound will be heterogeneous.[5] 2. Uneven drug distribution: Improper mixing of this compound in the culture medium can lead to varied effects across the cell population. 3. Precipitation of this compound: this compound may precipitate in the working solution, especially at higher concentrations.[1][6] | 1. Synchronize cells: Use methods like double thymidine block to synchronize the cell population before this compound treatment.[5] 2. Ensure proper mixing: Gently swirl the culture plate after adding this compound to ensure even distribution. 3. Aid dissolution: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound. Prepare fresh working solutions for each use.[1][6] |
| Unexpected Cellular Morphology | 1. Spindle defects: High concentrations of this compound can affect spindle morphology in some cell types.[1] 2. Cohesion fatigue: Prolonged mitotic arrest can lead to premature separation of sister chromatids.[7] | 1. Titrate this compound concentration: Determine the lowest effective concentration that induces mitotic arrest without causing significant spindle abnormalities. 2. Monitor for cohesion fatigue: In time-lapse imaging, observe for signs of sister chromatid separation after prolonged arrest. |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the mechanism of action and experimental use of this compound.
1. What is the mechanism of action of this compound?
This compound is a cell-permeable prodrug that is converted by intracellular esterases into its active form, Tosyl-L-Arginine Methyl Ester (TAME).[3][8] TAME functions as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1][2][9] TAME competitively binds to the APC/C, preventing the binding of its co-activators, Cdc20 and Cdh1.[8][10] This inhibition blocks the ubiquitination and subsequent proteasomal degradation of key cell cycle proteins, including cyclin B1 and securin.[8][9][11] The accumulation of these proteins leads to a prolonged mitotic arrest at the metaphase stage.[1][8]
2. What are the expected cellular stress responses following this compound treatment?
The primary response to this compound is a robust mitotic arrest in metaphase.[1] Prolonged arrest in mitosis triggers a cellular stress response that ultimately leads to apoptosis.[8][11] This apoptotic response is often characterized by the activation of caspase-3, -8, and -9, as well as the cleavage of PARP.[8][10]
3. Does this compound-induced mitotic arrest depend on the Spindle Assembly Checkpoint (SAC)?
Interestingly, the metaphase arrest induced by this compound does not necessarily require an active Spindle Assembly Checkpoint (SAC) in some cell types, such as mammalian oocytes and early embryos.[1][12] However, in somatic cells, the SAC can amplify the mitotic arrest induced by this compound.[5]
4. Can this compound be used in combination with other inhibitors?
Yes, this compound has been shown to have synergistic effects when used with other compounds. For instance, combining this compound with Apcin, another APC/C inhibitor that acts via a different mechanism, can more effectively block mitotic exit.[3][13] Additionally, this compound can enhance the effects of microtubule-targeting agents and other chemotherapeutics.[4][11]
5. How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution, which should be stored at -20°C or -80°C.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure stability and efficacy. If precipitation is observed in the working solution, gentle warming or sonication may be used to aid dissolution.[1][6]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| OVCAR-3 | Ovarian Cancer | 12.5 | 6 | [1][2] |
| AN3CA | Endometrial Carcinoma | ~15 | 72 | [3] |
| KLE | Endometrial Carcinoma | ~10 | 72 | [3] |
Table 2: Effect of this compound on Mitotic Arrest and Apoptosis
| Cell Line | This compound Concentration (µM) | Effect | Observation Time (hours) | Reference |
| Multiple Myeloma (LP-1, RPMI-8226) | 12 | Increased Metaphase Cells | 6 - 18 | [14] |
| Multiple Myeloma (LP-1, RPMI-8226) | 12 | Cleavage of Caspase 3, 8, 9, PARP | 6 - 24 | [10] |
| Endometrial Carcinoma (AN3CA, KLE) | 15 | Increased Apoptosis | 72 | [3] |
| HeLa | 4 | Increased Mitotic Duration (from 1.0 to 4.8 hours) | - | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 25, 50 µM) for the desired time points (e.g., 24, 48, 72 hours).[3]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
-
Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis of APC/C Substrates and Apoptotic Markers
-
Treat cells with this compound as required for the experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, Securin, Cleaved Caspase-3, Cleaved PARP, β-actin) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's mechanism of action leading to mitotic arrest and apoptosis.
Caption: Workflow for Western Blot analysis of this compound-treated cells.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 4. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 8. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. The anaphase-promoting complex/cyclosome: a new promising target in diffuse large B-cell lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: proTAME in Immunofluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using proTAME in immunofluorescence (IF) microscopy. It offers troubleshooting guides and frequently asked questions (FAQs) to help identify and avoid potential artifacts, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1] Intracellular esterases convert this compound into its active form, TAME, which then blocks the interaction of the APC/C with its co-activators, primarily Cdc20 and Cdh1.[1] This inhibition prevents the ubiquitination and subsequent degradation of key mitotic proteins like Cyclin B1 and Securin, leading to a cell cycle arrest in metaphase.[1][2]
Q2: Why is this compound used in immunofluorescence experiments?
A: this compound is a valuable tool for synchronizing cell populations in metaphase. This synchronization allows for the detailed study of mitotic events and the localization of proteins of interest during this specific cell cycle stage. By arresting a large population of cells in the same phase, it enhances the ability to acquire consistent and reproducible immunofluorescence images for analysis.
Q3: What are the potential artifacts that can arise from using this compound in immunofluorescence?
A: The primary artifacts associated with this compound treatment are related to its mechanism of inducing metaphase arrest. These can include:
-
Spindle Abnormalities: Prolonged arrest or high concentrations of this compound can lead to alterations in mitotic spindle morphology, such as elongated or multipolar spindles.[3]
-
Chromosome Congression Defects: Treated cells may exhibit chromosomes that are not properly aligned at the metaphase plate.[3]
-
Cellular Morphology Changes: The prolonged mitotic state can induce changes in overall cell shape and size, which may be misinterpreted as a direct effect of a treatment under investigation.
-
"Cohesion Fatigue": Long-term mitotic arrest can lead to a gradual loss of sister chromatid cohesion, which can reactivate the Spindle Assembly Checkpoint (SAC).[4]
Q4: How can I distinguish this compound-induced artifacts from other common immunofluorescence artifacts?
A: Distinguishing this compound-induced artifacts from general IF artifacts requires careful experimental design and the use of appropriate controls.
-
Dose-Response and Time-Course Experiments: this compound-induced artifacts are often dependent on the concentration and duration of treatment.[3] Performing these experiments can help identify a window where metaphase arrest is achieved with minimal morphological changes.
-
Control Groups: Always include the following controls:
-
Untreated Cells: To observe the normal phenotype and baseline staining.
-
Vehicle-Treated Cells (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Positive and Negative Staining Controls: To ensure antibody specificity and rule out non-specific binding.[5]
-
-
Comparison with other synchronization methods: If possible, compare the results obtained with this compound to those from other methods of mitotic arrest (e.g., nocodazole) to see if the observed phenotype is specific to APC/C inhibition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in immunofluorescence experiments.
| Problem | Potential Cause | Recommended Solution |
| High percentage of cells with abnormal spindle morphology (e.g., elongated, multipolar). | This compound concentration is too high or incubation time is too long. Higher concentrations of this compound are more likely to induce spindle defects.[3] | Perform a dose-response experiment to determine the lowest effective concentration of this compound that induces metaphase arrest in your cell type without causing significant spindle abnormalities. Reduce the incubation time to the minimum required for sufficient cell synchronization. |
| Chromosomes are not properly aligned at the metaphase plate in arrested cells. | This compound is causing chromosome congression defects. This is a known, dose-dependent effect of this compound.[3] | Similar to addressing spindle defects, optimize the this compound concentration and incubation time. Use a lower concentration for a longer duration or a slightly higher concentration for a shorter duration to find the optimal balance. |
| Weak or no immunofluorescent signal for the protein of interest. | Antibody penetration issues in metaphase-arrested cells. The condensed chromatin and altered cellular structure in mitosis might hinder antibody access to the target epitope. | Optimize the permeabilization step. Try increasing the concentration of the detergent (e.g., Triton X-100) or the incubation time. Consider using a different permeabilization agent, such as saponin, which is milder and may better preserve cellular structures. |
| Epitope masking due to this compound-induced protein complexes. The metaphase arrest might stabilize protein-protein interactions that mask the antibody's binding site. | Perform antigen retrieval. Although more common in paraffin-embedded tissues, mild heat-induced or chemical-induced antigen retrieval can sometimes improve signal in cultured cells. | |
| High background or non-specific staining. | Increased non-specific antibody binding in arrested cells. The cellular state induced by this compound might expose sticky surfaces, leading to higher background. | Increase the blocking time and/or use a more robust blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in combination with BSA).[6] Ensure thorough washing steps between antibody incubations. |
| Variability in the percentage of arrested cells. | Inconsistent this compound activity or cell cycle heterogeneity. | Ensure that this compound is freshly prepared and protected from light. Seed cells at a consistent density to minimize variability in their cell cycle distribution at the start of the experiment. |
Quantitative Data Summary
The following tables summarize effective concentrations of this compound and their observed effects in different experimental systems. These values should be used as a starting point for optimization in your specific cell type.
Table 1: Effective this compound Concentrations for Metaphase Arrest
| Cell Type | Concentration | Incubation Time | Outcome | Reference |
| Mouse Oocytes | 5 µM | Not specified | Prevention of anaphase I in virtually all cells | [7] |
| Bovine Oocytes | 100 µM | Not specified | 100% synchronization in meiosis I | [7] |
| Mouse 2-cell Embryos | 10 µM | Not specified | 72% of blastomeres arrested in mitosis | [7] |
| Mouse 2-cell Embryos | 20 µM | Not specified | 100% of blastomeres arrested in mitosis | [7] |
| Endometrial Cancer Cells (AN3CA, KLE) | 15 µM | 24 hours | Significant inhibition of cell proliferation | [2] |
Table 2: this compound-Induced Morphological Abnormalities
| Cell Type | Concentration | Observation | Percentage of Affected Cells | Reference |
| Mouse 2-cell Embryos | 5 µM | Morphological abnormalities, abnormal divisions | 45% with abnormalities, 15% cleaving normally | [7] |
| Mouse 2-cell Embryos | 10 µM | Morphological abnormalities, abnormal divisions | 25% with abnormalities, 3% cleaving normally | [7] |
| Mouse Oocytes | 20 µM | Increased frequency of chromosome congression defects | Significantly increased compared to control | [3] |
Experimental Protocols
General Immunofluorescence Protocol for this compound-Treated Adherent Cells
This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is recommended for each specific antibody and cell line.
Materials:
-
Cells grown on sterile glass coverslips in a petri dish
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and this compound Treatment:
-
Seed cells on coverslips to achieve 60-70% confluency at the time of the experiment.
-
Treat cells with the desired concentration of this compound for the optimized duration to induce metaphase arrest. Include vehicle-treated and untreated controls.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. The concentration of Triton X-100 may need to be optimized.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Primary Antibody Dilution Buffer to its optimal concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Protect from light.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits APC/C, leading to metaphase arrest.
Experimental Workflow for Troubleshooting this compound Artifacts
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 3. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating proTAME Activity by Measuring APC/C Substrate Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of proTAME, a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). We focus on the measurement of key APC/C substrates, Cyclin B1 and Securin, as a reliable indicator of this compound's efficacy. This document offers detailed experimental protocols, quantitative data comparisons with the alternative APC/C inhibitor Apcin, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and APC/C Inhibition
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of cell cycle regulatory proteins, thereby controlling mitotic progression.[1] this compound, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), effectively inhibits the APC/C.[1] It functions by preventing the binding of the co-activators Cdc20 and Cdh1 to the APC/C, which is essential for its ubiquitin ligase activity.[1] This inhibition leads to the stabilization and accumulation of APC/C substrates, most notably Cyclin B1 and Securin, causing a cell cycle arrest in metaphase.[1]
Apcin is another well-characterized APC/C inhibitor that acts via a different mechanism. It binds to the D-box receptor on Cdc20, thereby preventing substrate recognition.[2] Due to their distinct mechanisms of action, this compound and Apcin can be used individually or in combination to study APC/C function. In some contexts, they exhibit synergistic effects in stabilizing APC/C substrates and inducing mitotic arrest.[3][4]
Data Presentation: Quantitative Comparison of this compound and Apcin
The following table summarizes the quantitative effects of this compound and Apcin on the levels of the APC/C substrates Cyclin B1 and Securin. The data, compiled from various studies, demonstrates the stabilization of these substrates upon inhibitor treatment.
| Inhibitor | Substrate | Method of Detection | Fold Change/Observation | Cell Line | Reference |
| This compound (12 µM) | Cyclin B1 | Western Blot | ~2.5-fold increase at 6h | LP-1 (Multiple Myeloma) | [5] |
| This compound (12 µM) | Cyclin B1 | Western Blot | ~3-fold increase at 6h | RPMI-8226 (Multiple Myeloma) | [5] |
| This compound (5 µM) | Securin | Live Cell Imaging | Stabilization of Securin levels | Mouse Oocytes | [6] |
| This compound (5 µM) | Cyclin B1 | Live Cell Imaging | Stabilization of Cyclin B1 levels | Mouse Oocytes | [6] |
| Apcin + this compound | Securin | SDS-PAGE & Phosphorimaging | Synergistic stabilization | Xenopus Egg Extract | [3] |
| Apcin + this compound | Cyclin B1 | SDS-PAGE & Phosphorimaging | Synergistic stabilization | Xenopus Egg Extract | [3] |
| Nocodazole | Cyclin B1 | Western Blot | 52-fold increase at 24h | PC3 (Prostate Cancer) | [7][8] |
Note: Fold changes are approximate and can vary based on experimental conditions, cell line, and treatment duration. Nocodazole, a microtubule-destabilizing agent that activates the spindle assembly checkpoint and indirectly inhibits APC/C, is included for comparison.
Mandatory Visualizations
Signaling Pathway of APC/C Inhibition by this compound
Caption: Mechanism of this compound-mediated APC/C inhibition.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for measuring APC/C substrate levels.
Experimental Protocols
Western Blot for Cyclin B1 Levels
This protocol details the detection of Cyclin B1 protein levels in cell lysates by Western blot following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-20 µM), Apcin (e.g., 25-50 µM as a comparator), or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel (e.g., 10%).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.
d. Quantitative Analysis:
-
Measure the band intensity for Cyclin B1 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the Cyclin B1 signal to the loading control signal for each lane.
-
Calculate the fold change in normalized Cyclin B1 levels in this compound-treated samples relative to the DMSO control.[11]
Immunofluorescence for Securin Levels
This protocol describes the visualization and quantification of Securin protein levels in cells treated with this compound using immunofluorescence microscopy.
a. Cell Culture and Treatment on Coverslips:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-60% confluency.
-
Treat cells with this compound, Apcin, or DMSO as described in the Western blot protocol.
-
Incubate for the desired time.
b. Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
c. Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.
-
Incubate with a primary antibody against Securin overnight at 4°C.
-
Recommended Antibody: While specific Securin antibody datasheets for IF are numerous, a common starting dilution for a purified antibody is 1-10 µg/mL.[12] It is crucial to titrate the antibody to determine the optimal concentration.
-
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
d. Imaging and Quantification:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of Securin staining per cell using image analysis software (e.g., ImageJ or CellProfiler).
-
Normalize the Securin fluorescence intensity to the DAPI signal or cell area.
-
Compare the normalized Securin levels in this compound-treated cells to the DMSO control.
By following these detailed protocols and utilizing the provided comparative data, researchers can effectively validate the activity of this compound and gain deeper insights into the regulation of the cell cycle by the APC/C.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 8. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Cyclin B1 antibody (28603-1-AP) | Proteintech [ptglab.com]
- 11. Quantitative Western Blot Analysis with Replicate Samples [protocols.io]
- 12. stjohnslabs.com [stjohnslabs.com]
A Comparative Guide to proTAME and Apcin: Mechanisms of APC/C Inhibition
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key proteins for degradation.[1][2] Its precise regulation is critical for maintaining genomic stability, making it an attractive target for therapeutic intervention, particularly in oncology.[3] Two of the most well-characterized small molecule inhibitors of the APC/C are proTAME and apcin. While both effectively induce mitotic arrest, they do so through distinct molecular mechanisms.[1] This guide provides an objective comparison of their mechanisms, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in their selection and application.
Differentiated Mechanisms of Action
This compound and apcin inhibit the APC/C through fundamentally different approaches, which also accounts for their synergistic activity when used in combination.[3][4]
-
This compound: This compound is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[5] TAME acts as a competitive inhibitor by mimicking the C-terminal IR-tail motif of the APC/C co-activators, Cdc20 and Cdh1.[5] It binds directly to the APC/C holoenzyme, specifically to subunits such as APC3/Cdc27 and Apc8, thereby physically blocking the binding of Cdc20 or Cdh1.[6] This prevents the formation of an active APC/C complex.[5]
-
Apcin: In contrast, apcin does not target the APC/C directly. Instead, it is a ligand of the co-activator Cdc20.[5][7] Apcin binds to a leucine pocket within the WD40 domain of Cdc20, the same site responsible for recognizing the "Destruction Box" (D-box) motif present in many APC/C substrates like cyclin B1 and securin.[3][6] By occupying this substrate recognition site, apcin competitively inhibits the recruitment of D-box-containing substrates to the APC/CCdc20 complex, thus preventing their ubiquitination and subsequent degradation.[3][6]
Interestingly, the effects of apcin can be context-dependent. While it generally acts as an APC/C inhibitor, under conditions of high Spindle Assembly Checkpoint (SAC) activity, apcin can paradoxically accelerate mitotic exit by promoting the disassembly of the Mitotic Checkpoint Complex (MCC).[6][8] this compound does not exhibit this context-dependent behavior.[6]
Comparative Efficacy and Cellular Effects
The distinct mechanisms of this compound and apcin lead to differences in their cellular effects and potency. This compound generally shows broader activity as it can inhibit both APC/CCdc20 and APC/CCdh1, whereas apcin's action is specific to APC/CCdc20.[1][5]
| Parameter | This compound | Apcin | Reference |
| Target | APC/C Holoenzyme (APC3, Apc8 subunits) | Co-activator Cdc20 (D-box binding pocket) | [5][6] |
| Mechanism | Blocks co-activator (Cdc20/Cdh1) binding to APC/C | Competitively inhibits substrate binding to Cdc20 | [3][5][6] |
| Reported IC50 | 2.8 - 20.3 µM (Primary Myeloma cells); 4.8 - 12.1 µM (Myeloma cell lines) | Generally used at 25-100 µM; potent synergy with this compound | [5][9] |
| Cellular Outcome | Metaphase arrest, accumulation of Cyclin B1, induction of apoptosis | Modest mitotic delay alone; robust mitotic arrest when combined with this compound | [5][10] |
| Synergy | Strong synergistic effect with apcin to block mitotic exit | Strong synergistic effect with this compound | [3][4] |
| Context-Dependence | No | Can paradoxically promote mitotic exit when SAC activity is high | [6] |
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the distinct and synergistic actions of this compound and apcin on the APC/C signaling pathway.
Caption: Mechanisms of this compound and apcin APC/C inhibition.
Caption: Side-by-side comparison of inhibitor binding sites.
Key Experimental Protocols
Accurate assessment of APC/C inhibition requires robust and reproducible assays. Below are methodologies for key experiments cited in the characterization of this compound and apcin.
In Vitro APC/C Ubiquitination Assay
This assay directly measures the enzymatic activity of the APC/C by monitoring the ubiquitination of a specific substrate.
Objective: To determine the effect of inhibitors on the ability of purified APC/C to ubiquitinate a substrate.
Materials:
-
Purified E1 ubiquitin-activating enzyme
-
Purified E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10 and Ube2S)
-
Purified APC/C
-
Purified co-activator (Cdc20 or Cdh1)
-
Fluorescently-labeled or 35S-labeled substrate (e.g., N-terminal fragment of cyclin B1)
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
Inhibitors (this compound/TAME, apcin) dissolved in DMSO
-
SDS-PAGE sample buffer
Procedure:
-
Prepare a master mix on ice containing the APC/C, co-activator, substrate, and E2 enzymes at their final desired concentrations.[11]
-
Prepare a separate reaction mix containing E1, ubiquitin, and ATP.[11]
-
Add the inhibitor (this compound/TAME or apcin) or DMSO (vehicle control) to the APC/C master mix and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the ubiquitination reaction by adding the E1/ubiquitin/ATP mix to the APC/C master mix.[11]
-
Incubate the reaction at room temperature. Collect aliquots at various time points (e.g., 0, 10, 20, 40, 60 minutes).
-
Stop the reaction for each aliquot by adding SDS-PAGE sample buffer.[11]
-
Analyze the samples by SDS-PAGE. Substrate ubiquitination is observed as a ladder of higher molecular weight bands.
-
Visualize the results using a phosphorimager (for 35S-labeled substrates) or a fluorescence scanner.[3] Quantify the disappearance of the unmodified substrate band or the appearance of the ubiquitinated species.[12]
Caption: Workflow for an in vitro APC/C ubiquitination assay.
High-Throughput Mitotic Index Assay
This cell-based assay quantifies the percentage of cells arrested in mitosis after inhibitor treatment, providing a measure of in-cell efficacy.
Objective: To measure the fraction of cells in mitosis following treatment with this compound and/or apcin.[6]
Materials:
-
Human cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Inhibitors (this compound, apcin)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-Phospho-Histone H3 (Ser10))
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells into multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and/or apcin for a specified duration (e.g., 24 hours).[6] Include a DMSO vehicle control.
-
Fix the cells with paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS, then permeabilize with Triton X-100 for 10 minutes.
-
Wash again with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-pH3) diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Acquire images using a high-content automated microscope.
-
Use image analysis software to quantify the total number of cells (DAPI-positive nuclei) and the number of mitotic cells (pH3-positive nuclei).[6]
-
The mitotic index is calculated as: (Number of pH3-positive cells / Total number of DAPI-positive cells) * 100.
Conclusion
This compound and apcin are invaluable chemical tools for studying the APC/C. This compound offers broad inhibition of the APC/C by preventing co-activator association, while apcin provides specific inhibition of APC/CCdc20-substrate recognition. Their distinct mechanisms make them a powerful combination for achieving a robust and synergistic mitotic arrest, a strategy that has shown promise in preclinical cancer models.[4][13][14] Understanding their differential modes of action is paramount for the rational design of experiments and the development of novel therapeutic strategies targeting cell cycle progression.
References
- 1. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 2. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 5. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How a Small Molecule Paradoxically Activates the Complex it Inhibits | Cell Biology [cellbio.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 11. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of activator-binding sites on the APC/C supports a cooperative substrate-binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
A Comparative Guide to proTAME and Other Small-Molecule APC/C Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of available tools to modulate the Anaphase-Promoting Complex/Cyclosome (APC/C) is crucial for advancing cell cycle research and developing novel therapeutics. This guide provides an objective comparison of proTAME with other small-molecule APC/C inhibitors, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms and applications.
The APC/C is a large, multi-subunit E3 ubiquitin ligase that plays a pivotal role in regulating cell cycle progression, particularly the transition from metaphase to anaphase and exit from mitosis. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. Small-molecule inhibitors of the APC/C have emerged as valuable tools to probe its function and as potential anti-cancer agents. This guide focuses on a comparative analysis of this compound and other notable small-molecule APC/C inhibitors.
Mechanism of Action: A Tale of Two Strategies
Small-molecule inhibitors of the APC/C primarily employ two distinct strategies to disrupt its function: interfering with the recruitment of co-activators or blocking substrate recognition.
This compound (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug that is intracellularly converted by esterases into its active form, TAME.[1] TAME functions by mimicking the C-terminal isoleucine-arginine (IR) tail of the APC/C co-activators, Cdc20 and Cdh1.[1][2] By competitively binding to the co-activator binding site on the APC/C, TAME prevents the association of Cdc20 and Cdh1, thereby inhibiting the activation of the APC/C.[1] This leads to the stabilization of APC/C substrates, such as cyclin B1 and securin, causing a robust mitotic arrest in metaphase.[1][3]
Apcin , on the other hand, is a ligand of the co-activator Cdc20.[2][4] It competitively binds to the D-box binding pocket on Cdc20, a site crucial for recognizing and binding to substrates destined for ubiquitination.[4] By occupying this pocket, Apcin prevents the recruitment of D-box-containing substrates to the APC/C, thus inhibiting their degradation.[4]
The distinct mechanisms of this compound and Apcin offer a unique opportunity for a synergistic therapeutic approach. Co-administration of this compound and Apcin has been shown to result in a more potent mitotic arrest than either compound alone, as they target two different protein-protein interactions within the APC/C-co-activator-substrate complex.[1]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of proTAME's Effect Using Cdc20 siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor proTAME with the genetic knockdown of its target, Cdc20, using small interfering RNA (siRNA). This analysis, supported by experimental data, validates the on-target effect of this compound in inducing cell cycle arrest and apoptosis.
This compound, a cell-permeable prodrug, is converted intracellularly by esterases into its active form, Tosyl-L-Arginine Methyl Ester (TAME). TAME functions as a competitive inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in cell cycle regulation.[1][2] Specifically, TAME mimics the Isoleucine-Arginine (IR)-tail of the APC/C co-activators Cdc20 and Cdh1, thereby blocking their interaction with the APC/C.[1][2] This inhibition prevents the ubiquitination and subsequent degradation of key cell cycle proteins, such as cyclin B1 and securin, leading to a metaphase arrest and ultimately apoptosis.[1][3]
To ascertain that the cellular effects of this compound are indeed mediated through the inhibition of the APC/C-Cdc20 axis, genetic validation using Cdc20 siRNA is a critical experimental step. By specifically silencing the expression of Cdc20, researchers can compare the resulting phenotype with that of this compound treatment. A high degree of similarity in the outcomes strongly supports the specificity of this compound for its intended target.
Comparative Analysis of this compound Treatment and Cdc20 siRNA Knockdown
Studies in various cancer cell lines, including multiple myeloma and endometrial carcinoma, have demonstrated that both this compound treatment and Cdc20 knockdown induce a similar cascade of cellular events.[1][2][4] The primary outcomes observed are a halt in cell proliferation, an accumulation of cells in the G2/M phase of the cell cycle, and the induction of apoptosis.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies.
| Parameter | This compound Treatment | Cdc20 siRNA Knockdown | Cell Line | Reference |
| Cell Viability | Significant dose-dependent decrease | Significant decrease | Multiple Myeloma (RPMI-8226) | [1] |
| Apoptosis | Significant induction (cleavage of caspase 3, 8, 9, and PARP) | Significant induction (cleavage of caspase 3, 8, 9, and PARP) | Multiple Myeloma (RPMI-8226) | [1] |
| Cell Cycle Arrest | Accumulation of cells in metaphase | Accumulation of cells in metaphase | Multiple Myeloma (RPMI-8226) | [1] |
| Cyclin B1 Levels | Accumulation | Accumulation (as a direct substrate of APC/CCdc20) | Multiple Myeloma | [1] |
| Cell Proliferation | Time- and dose-dependent inhibition | Significant reduction | Endometrial Carcinoma (AN3CA, KLE) / Hepatocellular Carcinoma (LM3, CSQT-2) | [4][6] |
| Invasion | Not significantly affected | Decreased | Hepatocellular Carcinoma (LM3, CSQT-2) | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating this compound's effect.
Caption: Mechanism of this compound-induced metaphase arrest.
Caption: Workflow for genetic validation of this compound's effect.
Experimental Protocols
Cdc20 siRNA Knockdown
This protocol provides a general framework for the knockdown of Cdc20 using siRNA. Specific details may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Cdc20 siRNA duplexes (validated sequences are commercially available)[7]
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot, reagents for cell viability and apoptosis assays)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a specific amount of Cdc20 siRNA (e.g., 25 pmol) in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells. A portion of the cells should be used to validate the knockdown efficiency of Cdc20 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Analysis: The remaining cells can be used for downstream assays to assess cell viability, apoptosis, and cell cycle distribution, in parallel with cells treated with this compound and control cells.
This compound Treatment
Materials:
-
Cancer cell line of interest
-
This compound (stock solution typically dissolved in DMSO)
-
Complete growth medium
-
Vehicle control (DMSO)
-
Plates suitable for the intended downstream assays
Procedure:
-
Cell Seeding: Seed cells in appropriate plates at a density suitable for the specific assay being performed.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) or the equivalent concentration of DMSO as a vehicle control.[4]
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Analysis: Following incubation, perform the same phenotypic and molecular analyses as for the Cdc20 siRNA knockdown and control groups.
Alternative Approaches and Considerations
While Cdc20 siRNA provides a direct method for genetic validation, other techniques can also be employed:
-
CRISPR/Cas9-mediated knockout of Cdc20: This approach offers a more permanent and potentially more complete loss of gene function compared to transient siRNA knockdown.[8]
-
Apcin: This is another small molecule inhibitor that targets Cdc20, but through a different mechanism than this compound.[1] It binds to Cdc20 and prevents substrate recognition.[1] Combining this compound and Apcin has been shown to have a synergistic effect in blocking mitotic exit.[9]
Considerations:
-
Off-target effects of siRNA: It is crucial to use validated siRNA sequences and appropriate controls to minimize and account for potential off-target effects.
-
Incomplete knockdown: siRNA may not completely abolish the expression of the target protein, which could lead to less pronounced phenotypes compared to a complete knockout.
-
Context-dependent effects: The cellular response to both this compound and Cdc20 knockdown can be cell-type specific.[10]
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 5. Targeting of CDC20 via small interfering RNA causes enhancement of the cytotoxicity of chemoradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. siRNA transfection [bio-protocol.org]
- 8. Generation of Cdc20 RNAi-Sensitive Cell Lines to Study Mitotic Exit | Springer Nature Experiments [experiments.springernature.com]
- 9. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of proTAME and microtubule-targeting agents
A Guide for Researchers in Oncology and Drug Development
In the landscape of anti-cancer therapeutics, agents that disrupt cell cycle progression are a cornerstone of chemotherapy. This guide provides a comparative analysis of two distinct classes of mitotic inhibitors: proTAME, a targeted inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), and traditional microtubule-targeting agents (MTAs) such as taxanes and vinca alkaloids. We present a comprehensive overview of their mechanisms of action, comparative efficacy data, and detailed experimental protocols to evaluate their performance.
Mechanism of Action: Two Paths to Mitotic Arrest
This compound and microtubule-targeting agents (MTAs) both induce cell cycle arrest during mitosis, but they achieve this through fundamentally different mechanisms.
This compound: This is a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1] TAME functions as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition.[1] By blocking the interaction of co-activators like Cdc20 and Cdh1 with the APC/C, TAME prevents the ubiquitination and subsequent degradation of key cell cycle proteins, including cyclin B1 and securin. This leads to a failure to initiate anaphase, causing cells to arrest in metaphase and subsequently undergo apoptosis.[1]
Microtubule-Targeting Agents (MTAs): This broad class of drugs directly interferes with the dynamics of microtubules, which are essential components of the mitotic spindle. MTAs are generally categorized into two groups:
-
Microtubule-Stabilizing Agents: This group, which includes the taxanes (e.g., paclitaxel), binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization.[2] The resulting hyper-stable microtubules are dysfunctional and cannot properly segregate chromosomes.
-
Microtubule-Destabilizing Agents: This category includes vinca alkaloids (e.g., vincristine) and colchicine. These agents bind to tubulin dimers, preventing their polymerization into microtubules.[3] The lack of microtubule formation leads to the collapse of the mitotic spindle.
Both types of MTAs disrupt the normal formation and function of the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). The SAC is a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle microtubules.[4][5] Prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers apoptosis.[4]
Data Presentation: Comparative Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and selected microtubule-targeting agents across various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies with varying experimental conditions (e.g., incubation times), and therefore, direct comparisons should be made with caution. A true head-to-head comparison would require testing these compounds under identical experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| JJN3 | Multiple Myeloma | 4.8 | 24 hours |
| LP-1 | Multiple Myeloma | 12.1 | 24 hours |
| Primary MM Cells | Multiple Myeloma | 2.8 - 20.3 | 24 hours |
| Healthy PBMCs | Normal Cells | 73.6 | 24 hours |
Source: Data compiled from a study on multiple myeloma cells.[1]
Table 2: IC50 Values of Paclitaxel (Taxane) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| Various Human Tumors | Mixed | 2.5 - 7.5 | 24 hours |
| Ovarian Carcinoma | Ovarian Cancer | 0.4 - 3.4 | Not Specified |
| BT-474 | Breast Cancer | 19 | Not Specified |
| MDA-MB-231 | Breast Cancer | 300 | Not Specified |
| SKBR3 | Breast Cancer | 4000 | Not Specified |
| MCF-7 | Breast Cancer | 3500 | Not Specified |
Source: Data compiled from multiple studies.[6][7][8]
Table 3: IC50 Values of Vincristine (Vinca Alkaloid) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| SY5Y | Neuroblastoma | 1.6 | Not Specified |
| 1A9 | Ovarian Cancer | 4 | Not Specified |
| MCF-7 | Breast Cancer | 5 | Not Specified |
| A549 | Lung Cancer | 40 | Not Specified |
| HCT-8/V (resistant) | Colorectal Cancer | 28,000 (ng/mL) | 48 hours |
| MCF-7/A (resistant) | Breast Cancer | 38,600 (ng/mL) | 48 hours |
Source: Data compiled from multiple sources.[9][10] Note the change in units for resistant cell lines.
Table 4: IC50 Values of Colchicine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 | Not Specified |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 | Not Specified |
| A375 | Melanoma | 0.0247 | Not Specified |
| HepG-2 | Liver Cancer | 7.40 | Not Specified |
| HCT-116 | Colorectal Cancer | 9.32 | Not Specified |
| MCF-7 | Breast Cancer | 10.41 | Not Specified |
Source: Data compiled from multiple studies.[9]
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and microtubule-targeting agents, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add the desired concentrations of the test compounds (this compound or MTAs) to the experimental wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the test compounds for the desired time. Include an untreated control.
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells after treatment with the test compounds.
-
Wash the cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cell pellet in 400 µL of PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at 4°C for longer periods).
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 400 µL of PI staining solution.
-
Incubate at room temperature for 10-30 minutes in the dark.
-
Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and microtubule-targeting agents, as well as a typical experimental workflow for their comparison.
Caption: Mechanism of this compound-induced mitotic arrest.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tubintrain.eu [tubintrain.eu]
- 3. Exploiting immune-dependent effects of microtubule-targeting agents to improve efficacy and tolerability of cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Agents on Spindle Assembly Checkpoint to Sensitize Vinorelbine-Induced Mitotic Cell Death against Human Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of proTAME Results: A Guide to Assay Selection and Data Interpretation
For researchers, scientists, and drug development professionals, this guide provides a framework for the robust cross-validation of experimental results obtained using proTAME, a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). Objective comparison of data from complementary assay methods is crucial for confident interpretation of this compound's effects on cell cycle progression and cancer cell viability.
This compound is a prodrug that, once inside the cell, is converted by intracellular esterases to its active form, Tosyl-L-Arginine Methyl Ester (TAME).[1][2][3] TAME functions by inhibiting the APC/C, a critical E3 ubiquitin ligase that targets key cell cycle proteins for degradation, thereby controlling the progression through mitosis.[3][4] Specifically, TAME mimics the "IR-tail" of the APC/C co-activators, Cdc20 and Cdh1, preventing their association with the APC/C and subsequent ubiquitination of their substrates.[3][4] This leads to the accumulation of proteins like cyclin B1 and securin, resulting in a mitotic arrest at the metaphase-anaphase transition, which can ultimately trigger apoptosis in cancer cells.[1][3][4]
Given its mechanism of action, validating the effects of this compound requires a multi-pronged approach, employing assays that interrogate different stages of the cellular response. This guide outlines key experimental methods, presents their data in a comparative format, and provides detailed protocols for their execution.
Comparative Data Summary
The following table summarizes the expected outcomes from various assay methods used to validate the effects of this compound. This allows for a quick comparison of the types of quantitative data generated by each technique.
| Assay Method | Parameter Measured | Expected Result with this compound Treatment | Typical Quantitative Output |
| Western Blot | Protein levels of APC/C substrates | Increased levels of Cyclin B1, Securin. No significant change in Skp2 (an APC/C-Cdh1 substrate at early time points).[3][4] | Fold change in protein expression relative to control. |
| Flow Cytometry | Cell cycle distribution | Accumulation of cells in the G2/M phase.[5] | Percentage of cells in G1, S, and G2/M phases. |
| Immunofluorescence | Cellular morphology and mitotic index | Increased percentage of cells arrested in metaphase.[3][6] | Percentage of metaphase-arrested cells. |
| Cell Viability Assays | Cell proliferation and cytotoxicity | Dose-dependent decrease in cell viability.[1][7] | IC50 value (concentration for 50% inhibition). |
| Apoptosis Assays | Programmed cell death | Increased percentage of apoptotic cells.[2][3] | Percentage of Annexin V positive cells; fold change in caspase activity. |
| Live-Cell Imaging | Mitotic duration | Prolonged mitotic arrest.[2] | Time from nuclear envelope breakdown to anaphase. |
| qRT-PCR | Gene expression | Changes in expression of genes related to apoptosis (e.g., Bax, Bcl-2) and APC/C components.[6] | Fold change in mRNA levels. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams illustrate the APC/C signaling pathway targeted by this compound and a typical experimental workflow for its validation.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
ProTAME Efficacy in Cancer Cell Line Models: A Comparative Guide
ProTAME, a cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester), is emerging as a promising anti-cancer agent due to its role as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2] The APC/C is a critical E3 ubiquitin ligase that regulates cell cycle progression, particularly the transition from metaphase to anaphase.[3][4] By inhibiting the APC/C, this compound induces cell cycle arrest in metaphase, ultimately leading to apoptosis in cancer cells.[1][5] This guide provides a comparative overview of this compound's efficacy across various cancer cell line models, supported by experimental data and detailed protocols.
Data Presentation: this compound Efficacy Across Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated in a range of cancer cell lines, with its potency often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| JJN3 | Multiple Myeloma | 4.8 | [5] |
| LP-1 | Multiple Myeloma | 12.1 | [5] |
| OVCAR-3 | Ovarian Cancer | 12.5 | [1] |
| Primary Myeloma Cells | Multiple Myeloma | 2.8 - 20.3 | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy Control | 73.6 | [5] |
Table 1: Comparative IC50 values of this compound in various cancer and non-cancerous cell lines. The data indicates that this compound is significantly more potent in multiple myeloma cell lines compared to healthy peripheral blood mononuclear cells, suggesting a degree of tumor selectivity.[5]
Mechanism of Action and Cellular Effects
This compound exerts its anti-cancer effects primarily by disrupting the cell cycle. Once inside the cell, it is converted by intracellular esterases into its active form, TAME, which inhibits the APC/C.[2] This inhibition prevents the degradation of key cell cycle proteins, such as Cyclin B1 and Securin, which are necessary for the transition from metaphase to anaphase.[5][6]
Key Cellular Effects of this compound:
-
Metaphase Arrest: By inhibiting the APC/C, this compound causes cells to accumulate in metaphase, a key characteristic of its mechanism.[1][5] Studies in multiple myeloma cell lines (LP-1 and RPMI-8226) showed an accumulation of cells in metaphase upon this compound treatment.[5]
-
Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway. This compound treatment leads to a significant, dose-dependent increase in apoptosis in multiple myeloma and endometrial cancer cells.[2][5] This is accompanied by the cleavage of caspases 3, 8, and 9, and PARP (Poly ADP-ribose polymerase).[5]
-
Selective Substrate Stabilization: Research indicates that this compound may preferentially inhibit the APC/C co-activator Cdc20 over Cdh1.[5][7] This is supported by findings that show an accumulation of the APC/CCdc20 substrate Cyclin B1, while the levels of the APC/CCdh1 substrate Skp2 remain unaffected after this compound treatment.[5][8]
-
Inhibition of Cell Migration: In bladder cancer cell models (RT4), this compound has been shown to inhibit cell migration.[9] This effect is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell invasion and metastasis.[9]
Caption: this compound's mechanism of action leading to metaphase arrest.
Comparison with Alternatives and Combination Therapies
This compound's efficacy can be significantly enhanced when used in combination with other anti-cancer agents.
-
Apcin: Apcin is another APC/C inhibitor that acts via a different mechanism, competitively preventing substrate recognition by binding to Cdc20.[2][6] The combination of this compound and Apcin has been shown to synergistically block mitotic exit and induce apoptosis in endometrial and other cancer cell lines.[2][10] This suggests that targeting multiple sites of the APC/C complex is a more effective strategy.[2]
-
Microtubule-Targeting Agents (e.g., Paclitaxel): In ovarian cancer cell lines, this compound enhances the mitotic arrest and apoptosis induced by paclitaxel.[7] Microtubule inhibitors often cause a mitotic arrest that cancer cells can escape through a process called "mitotic slippage." this compound can prevent this slippage, thereby potentiating the effect of these drugs.[11]
-
Chemotherapeutic Agents (e.g., Melphalan, Cisplatin): this compound, in combination with the alkylating agent melphalan, significantly increases apoptosis in multiple myeloma cells compared to single-agent treatments.[5] Furthermore, when combined with cisplatin, this compound markedly inhibits cell migration in bladder cancer models.[9]
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the efficacy of this compound across different studies and cell lines.
Cell Viability Assay (CCK-8)
This assay is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a series of this compound concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve fitting software.[3][12]
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 15 µM) for a specified time (e.g., 72 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-AAD staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/7-AAD negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.[2][5]
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins.
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 18, 24 hours), then lyse the cells to extract total protein.[5]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies (e.g., anti-Cyclin B1, anti-caspase 3, anti-β-actin) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 3. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 4. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 5. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: ProTAME in Combination Cancer Therapy
For Immediate Release
A growing body of preclinical evidence reveals the promising synergistic effects of proTAME, an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), when used in combination with various conventional chemotherapy drugs. These findings suggest that this compound could significantly enhance the efficacy of existing cancer treatments, offering a new strategy for researchers, scientists, and drug development professionals in the fight against cancer. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data.
This compound: A Novel Approach to Cancer Therapy
This compound is a cell-permeable prodrug that is converted intracellularly to its active form, TAME (Tosyl-L-Arginine Methyl Ester). TAME inhibits the APC/C, a crucial E3 ubiquitin ligase that regulates the progression of the cell cycle, particularly the transition from metaphase to anaphase. By inhibiting the APC/C, this compound induces mitotic arrest, leading to apoptosis in cancer cells. This mechanism of action presents a unique opportunity to potentiate the effects of chemotherapy agents that also target cell division.
Synergistic Effects with Chemotherapy Drugs: A Comparative Analysis
Studies have demonstrated that this compound exhibits synergistic or enhanced anti-cancer effects when combined with a range of chemotherapy drugs across different cancer types. This section summarizes the key findings and presents the available quantitative data for comparison.
Combination with Platinum-Based Drugs (Cisplatin) and Antimetabolites (Gemcitabine) in Bladder Cancer
In bladder cancer cell lines, the combination of this compound with cisplatin and gemcitabine has been shown to be more effective at inhibiting cell migration and modulating markers of invasion than the individual drugs alone.
| Treatment Group | Effect on Cell Migration (Wound Healing Assay) | Effect on MMP2 Expression (Relative Fold Change) | Effect on MMP9 Expression (Relative Fold Change) |
| Control | Baseline | 1.0 | 1.0 |
| This compound | Inhibition of migration | Reduced | Reduced |
| Cisplatin | Inhibition of migration | Reduced | Reduced |
| Gemcitabine | Inhibition of migration | Reduced | Reduced |
| This compound + Cisplatin | Enhanced inhibition of migration [1] | Significantly Reduced [1] | Significantly Reduced [1] |
| This compound + Gemcitabine | Enhanced inhibition of migration [1] | Significantly Reduced [1] | Significantly Reduced [1] |
Combination with Alkylating Agents (Melphalan) in Multiple Myeloma
In multiple myeloma cell lines, this compound has been observed to significantly increase the apoptotic effect of the alkylating agent melphalan.
| Treatment Group | Apoptosis Rate (% of Apoptotic Cells) |
| Control | Baseline |
| This compound | Increased |
| Melphalan | Increased |
| This compound + Melphalan | Significantly Increased vs. Single Agents [2] |
Combination with Antibody-Drug Conjugates (Brentuximab Vedotin) in T-cell Lymphoma
A study investigating the combination of this compound with brentuximab vedotin (BV) in anaplastic large cell lymphoma (ALCL) and adult T-cell leukemia/lymphoma (ATLL) cell lines demonstrated a synergistic effect, as quantified by the Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | Combination | Combination Index (CI) |
| Karpas299 (ALCL) | This compound + BV | < 1.0 (Synergistic) |
| HuT-102 (ATLL) | This compound + BV | < 1.0 (Synergistic) |
Combination with other APC/C Inhibitors (Apcin)
Interestingly, this compound also shows synergy with another APC/C inhibitor, Apcin, which has a different binding site. This dual-targeting approach leads to a more potent inhibition of the APC/C and enhanced cancer cell death.
| Cancer Type | Treatment Group | Effect |
| Multiple Myeloma | This compound + Apcin | Significantly Increased Apoptosis vs. Single Agents [2] |
| Endometrial Cancer | This compound + Apcin | Amplified Inhibition of Cell Proliferation and Increased Apoptosis |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays (MTS/CCK-8)
-
Objective: To determine the effect of single agents and combinations on cell proliferation and viability.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the chemotherapy drug, or the combination of both.
-
After a specified incubation period (e.g., 48 or 72 hours), a tetrazolium-based reagent (MTS or CCK-8) is added to each well.
-
The reagent is bioreduced by metabolically active cells into a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).
-
Cell viability is expressed as a percentage of the untreated control. Dose-response curves are generated to calculate IC50 values (the concentration of a drug that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death).
-
Method:
-
Cells are treated with the respective single agents or combinations for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, characteristic of late apoptotic or necrotic cells.
-
The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To assess the effect of treatments on the migratory capacity of cancer cells.
-
Method:
-
A confluent monolayer of cancer cells is created in a culture plate.
-
A "wound" or "scratch" is made in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then treated with the single agents or combinations.
-
Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).
-
The rate of wound closure is measured by quantifying the change in the open area over time. A slower closure rate in treated cells compared to control indicates inhibition of cell migration.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). The following diagrams illustrate the APC/C signaling pathway and the experimental workflow for assessing synergistic effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
